molecular formula C8H5F3O4 B1314941 2-Hydroxy-3-(trifluoromethoxy)benzoic acid CAS No. 773873-50-0

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1314941
CAS No.: 773873-50-0
M. Wt: 222.12 g/mol
InChI Key: SDFAGXLFYRIEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5F3O4 and its molecular weight is 222.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFAGXLFYRIEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479343
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-50-0
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773873-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 773873-50-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. Due to the limited availability of published data, this guide summarizes the currently accessible information and provides general methodologies and safety precautions based on related compounds.

Chemical Properties and Identification

This compound is a substituted aromatic carboxylic acid. The presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group on the benzene ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

PropertyValueSource
CAS Number 773873-50-0[1][2][3]
Molecular Formula C₈H₅F₃O₄Inferred from Structure
Molecular Weight 222.12 g/mol [1]
MDL Number MFCD06203613[4]

Safety and Handling

Specific safety data for this compound is not extensively published. However, based on information from suppliers, the compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed when handling this chemical.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Potential Synthesis and Experimental Workflow

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic approach for similar substituted benzoic acids can be proposed. The following diagram illustrates a conceptual workflow for the synthesis and purification of a substituted benzoic acid, which could be adapted for this specific compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Carboxylation, Hydrolysis) start->reaction quenching Reaction Quenching reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Recrystallization, Chromatography) evaporation->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Product characterization->final_product

Caption: General workflow for the synthesis, purification, and analysis of a chemical compound.

Biological Activity and Signaling Pathways

There is a significant lack of published research on the specific biological activities or associated signaling pathways for this compound. However, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[5] The introduction of a trifluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related phenolic compounds.

G compound 2-Hydroxy-3- (trifluoromethoxy)benzoic acid receptor Target Receptor (Hypothetical) compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Modulation of Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory effect) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for investigation.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on limited available data and should be supplemented with further research and appropriate safety assessments before any experimental work is undertaken.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a halogenated derivative of salicylic acid. The incorporation of a trifluoromethoxy (-OCF₃) group into organic molecules can significantly alter their physicochemical and biological properties. The -OCF₃ group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. These properties make compounds containing this moiety, such as this compound, of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the structural elucidation of this compound, including predicted spectroscopic data, a plausible synthetic route, and a discussion of its potential biological significance.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 773873-50-0
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Appearance White to off-white solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol) (Predicted)

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the limited availability of experimental spectra for this compound, the following data are predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1H-COOH
~9.0 - 10.0Broad Singlet1HAr-OH
~7.8 - 8.0Doublet of Doublets1HH-6
~7.4 - 7.6Triplet1HH-4
~7.1 - 7.3Doublet of Doublets1HH-5

¹³C NMR (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155C-2 (C-OH)
~140 - 145C-3 (C-OCF₃)
~120.4 (quartet, J ≈ 257 Hz)-OCF₃
~125 - 130C-6
~120 - 125C-4
~115 - 120C-5
~110 - 115C-1

¹⁹F NMR (Predicted)

The fluorine NMR spectrum is a key indicator for the presence of the trifluoromethoxy group.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -58 to -60Singlet-OCF₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
3200-3600BroadO-H stretch (Phenolic)
1680-1710StrongC=O stretch (Carboxylic acid)
1580-1620MediumC=C stretch (Aromatic)
1150-1250StrongC-F stretch (Trifluoromethoxy)
1200-1300StrongC-O stretch (Carboxylic acid and Phenol)
Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
222Moderate[M]⁺ (Molecular Ion)
204Moderate[M - H₂O]⁺
177Strong[M - COOH]⁺
153Moderate[M - OCF₃]⁺
121Strong[C₆H₄(OH)COOH]⁺

Synthetic Protocol

A plausible synthetic route for this compound involves two key steps: ortho-trifluoromethoxylation of a substituted phenol followed by carboxylation.

Synthesis_Workflow Start 2-Bromophenol Intermediate1 2-Bromo-1-(trifluoromethoxy)benzene Start->Intermediate1 Trifluoromethoxylation Intermediate2 Lithium 2-(trifluoromethoxy)phenoxide Intermediate1->Intermediate2 Lithiation Product This compound Intermediate2->Product Carboxylation Elucidation_Logic MS MS: m/z 222 [M]+ Structure This compound MS->Structure Confirms Molecular Weight NMR_H 1H NMR: 3 Ar-H signals, 2 acidic H NMR_H->Structure Confirms Proton Environment NMR_C 13C NMR: 8 C signals including COOH and C-OCF3 NMR_C->Structure Confirms Carbon Skeleton NMR_F 19F NMR: Singlet at ~ -59 ppm NMR_F->Structure Confirms -OCF3 Group IR IR: Broad O-H, C=O, C-F stretches IR->Structure Confirms Functional Groups Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target This compound Target->COX Inhibition

Spectroscopic Profile of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this report combines predicted spectroscopic information from validated computational models with established experimental protocols for analogous compounds.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 773873-50-0 Molecular Formula: C₈H₅F₃O₄ Molecular Weight: 222.12 g/mol

The structure of this compound, characterized by a benzoic acid core with hydroxyl and trifluoromethoxy substituents at the 2 and 3 positions respectively, suggests a unique electronic and conformational profile that influences its spectroscopic behavior.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been generated using advanced computational prediction tools. These predictions offer valuable insights into the expected spectroscopic features of the molecule.

Predicted ¹H NMR Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~9.0 - 10.0Singlet (broad)1HPhenolic hydroxyl (-OH)
~7.6 - 7.8Doublet1HAromatic C-H
~7.3 - 7.5Doublet1HAromatic C-H
~7.0 - 7.2Triplet1HAromatic C-H

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the -COOH and -OH signals is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~170 - 175Carboxylic acid (-C OOH)
~150 - 155Aromatic C -OH
~140 - 145Aromatic C -OCF₃
~120.4 (q, JC-F ≈ 257 Hz)Trifluoromethoxy (-OC F₃)
~115 - 130Aromatic C -H
~110 - 120Aromatic C -COOH

Note: The chemical shift of the trifluoromethoxy carbon is expected to appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
2500-3300BroadO-H stretch (Carboxylic acid)
3200-3600BroadO-H stretch (Phenol)
1680-1710StrongC=O stretch (Carboxylic acid)
1550-1620MediumC=C stretch (Aromatic)
1250-1350StrongC-O stretch (Carboxylic acid & Phenol)
1150-1210StrongC-F stretch (Trifluoromethoxy)
Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment
222Moderate[M]⁺ (Molecular Ion)
205High[M - OH]⁺
177High[M - COOH]⁺
153Moderate[M - OCF₃]⁺

Standard Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard in organic chemistry and are applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C process Process Raw Data (FT, Phasing, Baseline Correction) acquire_13C->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, and the resulting ions are separated by their mass-to-charge ratio (m/z).

Signaling Pathways and Logical Relationships

Currently, there is no published information regarding the specific signaling pathways in which this compound may be involved. As a substituted benzoic acid, it could potentially interact with pathways related to cyclooxygenase (COX) enzymes or other targets of non-steroidal anti-inflammatory drugs (NSAIDs), but this remains speculative without experimental evidence.

Hypothetical Target Interaction

Target_Interaction Compound This compound Target Potential Biological Target (e.g., COX Enzyme) Compound->Target Interaction Effect Biological Effect (e.g., Anti-inflammatory Response) Target->Effect Modulation

Caption: Hypothetical interaction with a biological target.

Disclaimer

The spectroscopic data presented in this document are predicted and should be used for informational purposes only. Experimental verification is required for definitive structural elucidation and characterization. The experimental protocols provided are general and may require optimization for this specific compound.

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a salicylic acid derivative, is a specialized chemical compound with significant potential in pharmaceutical research and development. Its unique trifluoromethoxy (-OCF3) substituent imparts distinct electronic and lipophilic properties, making it an attractive building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic approach for this compound.

Commercial Availability

This compound (CAS Number: 773873-50-0) is available from several commercial suppliers, primarily catering to the research and development market. The compound is typically offered in various purities and quantities. Below is a summary of offerings from selected suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichNot specifiedNot specifiedInquire
Crescent Chemical CompanyTY-H57195Not specified1 g
2a biotech2A-0122846>96%Inquire
Laibo ChemNot specifiedNot specified250 mg

Note: Availability, purity, and quantities are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for detailed specifications.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on the information available from suppliers and analysis of structurally related compounds, the following properties can be summarized.

PropertyValueSource/Comment
Molecular Formula C₈H₅F₃O₄-
Molecular Weight 222.12 g/mol [1]
CAS Number 773873-50-0[1]
Appearance White to off-white solidGeneral observation for similar compounds
Purity ≥96%[2]
Melting Point Not specified-
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.Inferred from related structures
¹H NMR Expected signals for aromatic protons and acidic protons of the hydroxyl and carboxylic acid groups.Spectral data not publicly available
¹³C NMR Expected signals for aromatic carbons, carboxyl carbon, and the trifluoromethoxy carbon.Spectral data not publicly available
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight.Spectral data not publicly available
Infrared (IR) Characteristic absorptions for O-H (broad), C=O, C-O, and C-F bonds.Spectral data not publicly available

Proposed Synthetic Pathway

The following diagram, generated using the DOT language, illustrates a conceptual synthetic workflow.

G Proposed Synthesis of this compound A 2-(Trifluoromethoxy)phenol B Protection of Hydroxyl Group A->B e.g., Benzyl bromide, K2CO3 C Ortho-Lithiation/Grignard Formation B->C e.g., n-BuLi or Mg D Carboxylation (CO2) C->D Dry Ice (solid CO2) E Deprotection D->E e.g., H2, Pd/C F This compound E->F Acidic Workup G Procurement and Research Workflow cluster_procurement Procurement cluster_research Research & Development A Identify Suppliers B Request Quotes & CoA A->B C Select Supplier & Purchase B->C D Receive & Log Compound C->D E Characterization (QC) D->E F Use in Synthesis of Derivatives E->F G Biological Screening F->G H Lead Optimization G->H

References

The Trifluoromethoxy Group in Benzoic Acids: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of properties that can significantly enhance the therapeutic potential of bioactive molecules. When appended to a benzoic acid scaffold, the trifluoromethoxy group modulates physicochemical and pharmacokinetic properties, often leading to improved biological activity and metabolic stability. This technical guide provides an in-depth analysis of the biological significance of the trifluoromethoxy group in benzoic acids, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Introduction: The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is increasingly utilized in drug design to optimize the properties of lead compounds.[1] Its strong electron-withdrawing nature and high lipophilicity distinguish it from other substituents, including the related trifluoromethyl (-CF3) and methoxy (-OCH3) groups.[1] In the context of benzoic acid derivatives, the -OCF3 group can profoundly influence acidity, molecular conformation, and interactions with biological targets.[1]

Physicochemical and Pharmacokinetic Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto a benzoic acid core imparts several advantageous properties:

  • Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethoxy moiety can significantly impact the pKa of the benzoic acid's carboxylic acid group, influencing its ionization state at physiological pH and its ability to interact with target proteins.

  • Enhanced Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

Quantitative Analysis of Biological Activity

The true measure of the trifluoromethoxy group's utility lies in its impact on biological activity. While comprehensive comparative studies are still emerging, existing data highlights its potential. The following table summarizes the antibacterial activity of a series of pyrazole-substituted benzoic acid derivatives, including trifluoromethoxy and trifluoromethyl analogs, against various bacterial strains.

Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives [2]

Compound IDR-Group on Aniline MoietyS. aureus (ATCC 33591) MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)
11 3-CF32442
12 3-OCF32442
1 H>64>64>64>64
2 4-CH34884
3 4-OCH3816168
4 4-Phenoxy1221
7 4-Cl4884
8 3-Cl4884
9 4-Br4884
10 3-Br4884

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating the biological significance of novel compounds. Below are detailed methodologies for key assays relevant to the assessment of trifluoromethoxy-substituted benzoic acids.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the methodology used to evaluate the compounds in Table 1.[2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Materials:

  • Test compounds (e.g., trifluoromethoxy-substituted benzoic acid derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: a. Streak bacterial strains onto appropriate agar plates and incubate overnight at 37°C. b. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Preparation: a. Prepare stock solutions of the test compounds and positive control in DMSO. b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired concentration range.

  • Incubation: a. Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. b. Include wells with bacteria and vehicle as a growth control, and wells with media alone as a sterility control. c. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. b. Results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of trifluoromethoxy-benzoic acids against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plates

  • Microplate reader (for absorbance, fluorescence, or luminescence detection, depending on the assay)

  • Positive control inhibitor

Procedure:

  • Assay Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • Enzyme Reaction: a. In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted test compound or vehicle control. b. Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme. c. Initiate the enzymatic reaction by adding the substrate.

  • Detection: a. Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualization of Biological Pathways and Workflows

Understanding the mechanism of action and the experimental processes involved is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by trifluoromethoxy-benzoic acid derivatives and a typical experimental workflow.

Potential Anti-inflammatory Signaling Pathway

Some benzoic acid derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of the COX and NF-κB signaling pathways.

G Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway COX-2 COX-2 Cell Membrane->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Trifluoromethoxy-Benzoic Acid Trifluoromethoxy-Benzoic Acid Trifluoromethoxy-Benzoic Acid->COX-2 Inhibition Trifluoromethoxy-Benzoic Acid->NF-kB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Caption: Potential inhibition of COX-2 and NF-kB pathways by trifluoromethoxy-benzoic acids.

Experimental Workflow for In Vitro Biological Evaluation

This diagram outlines a typical workflow for the initial biological screening of novel compounds.

G Experimental Workflow for In Vitro Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis In Vitro Assay In Vitro Assay Structural Analysis->In Vitro Assay Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) In Vitro Assay->Data Analysis (IC50/MIC) Selectivity Assays Selectivity Assays Data Analysis (IC50/MIC)->Selectivity Assays Mechanism of Action Studies Mechanism of Action Studies Selectivity Assays->Mechanism of Action Studies SAR Studies SAR Studies Mechanism of Action Studies->SAR Studies

Caption: A generalized workflow for the in vitro biological evaluation of new chemical entities.

Conclusion

The trifluoromethoxy group represents a powerful tool in the medicinal chemist's arsenal for the design of novel benzoic acid-based therapeutics. Its ability to enhance lipophilicity, improve metabolic stability, and modulate biological activity makes it a highly attractive substituent. While further systematic studies are needed to fully elucidate the structure-activity relationships of trifluoromethoxy-substituted benzoic acids across a range of biological targets, the available data strongly suggest that this unique functional group will continue to play a significant role in the development of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the advantageous properties of the trifluoromethoxy group in their discovery programs.

References

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and polymers. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in drug design. The -OCF₃ group is known to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

2-Hydroxy-3-(trifluoromethoxy)benzoic acid (CAS 773873-50-0) is a unique molecule that combines the well-established pharmacophore of salicylic acid with the advantageous properties of the trifluoromethoxy group. This guide will explore its synthesis, properties, and potential biological significance based on established chemical principles and data from related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValue
CAS Number 773873-50-0
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.

Table 1: Physicochemical Properties of this compound

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not prominently available, a logical synthetic route can be postulated based on known organic reactions for the preparation of substituted benzoic acids. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Postulated Synthesis

This protocol describes a plausible, though not definitively documented, method for the synthesis of this compound.

Step 1: Trifluoromethoxylation of 2-Nitrophenol

  • To a solution of 2-nitrophenol in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • Introduce a trifluoromethylating agent, such as trifluoromethyl triflate (Tf₂O) or a related electrophilic trifluoromethoxylation reagent.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-nitro-2-(trifluoromethoxy)benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-nitro-2-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C) as a catalyst.

  • The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a suitable pressure.

  • The reaction is monitored until the disappearance of the starting material.

  • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield 2-(trifluoromethoxy)aniline.

Step 3: Sandmeyer-type Reaction for Hydroxylation

  • The 2-(trifluoromethoxy)aniline is diazotized by treating it with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).

  • The resulting diazonium salt is then carefully added to a solution of a copper(I) salt in the presence of a nucleophile that can be converted to a hydroxyl group, or directly hydrolyzed under acidic conditions with heating to introduce the hydroxyl group, yielding 3-(trifluoromethoxy)phenol.

Step 4: Kolbe-Schmitt Reaction for Carboxylation

  • The 3-(trifluoromethoxy)phenol is treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide.

  • The sodium phenoxide is then subjected to carboxylation by heating it under a high pressure of carbon dioxide (CO₂).

  • Acidic workup of the reaction mixture will yield the final product, this compound.

G A 2-Nitrophenol B 1-Nitro-2-(trifluoromethoxy)benzene A->B Trifluoromethoxylation C 2-(Trifluoromethoxy)aniline B->C Reduction D 3-(Trifluoromethoxy)phenol C->D Sandmeyer-type Reaction E This compound D->E Kolbe-Schmitt Reaction

A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to other well-characterized benzoic acid derivatives, its potential roles can be inferred.

Salicylic acid and its derivatives are known to possess anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. The trifluoromethoxy group can enhance the lipophilicity and cell permeability of the molecule, potentially modulating its interaction with biological targets.

Furthermore, substituted benzoic acids have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. The unique electronic properties conferred by the -OCF₃ group could lead to novel interactions with target proteins.

G cluster_0 A Inflammatory Stimuli B Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX Enzymes (COX-1, COX-2) C->D E Prostaglandins D->E F Inflammation, Pain, Fever E->F G This compound (Hypothesized Inhibitor) G->D Inhibition (Hypothesized)

Hypothesized inhibition of the COX pathway by this compound.

Conclusion and Future Directions

This compound is a promising but currently under-investigated molecule. Its synthesis, while not definitively documented in readily available literature, can be reasonably achieved through established synthetic methodologies. The presence of the trifluoromethoxy group on a salicylic acid backbone suggests a high potential for novel biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive characterization of the compound's spectral and physical properties.

  • Biological Screening: A thorough evaluation of its biological activities, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

The exploration of this compound and its derivatives could open new avenues for the development of next-generation therapeutics and functional materials.

A Comprehensive Technical Guide to the Theoretical Calculations of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational chemistry approaches applicable to the study of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established methodologies and expected outcomes based on research of structurally similar benzoic acid derivatives.[1][2][3][4][5] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the in-silico analysis of this compound.

Introduction to this compound

This compound is a derivative of salicylic acid, characterized by the presence of a trifluoromethoxy group at the third position of the benzene ring. This substitution is expected to significantly influence the molecule's electronic properties, acidity, and intermolecular interactions, making it a compound of interest for applications in medicinal chemistry and materials science. Theoretical calculations are essential for understanding its molecular structure, stability, reactivity, and spectral properties at the atomic level.

Theoretical Calculation Methodologies

The following section details the typical computational protocols employed for the theoretical investigation of benzoic acid derivatives. These methods, primarily based on Density Functional Theory (DFT), are widely used to predict molecular properties with a high degree of accuracy.[2][3][4]

2.1. Geometry Optimization

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule.

  • Protocol:

    • The initial structure of this compound is drawn using a molecular modeling software (e.g., GaussView, Avogadro).

    • Geometry optimization is performed using DFT with a suitable functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr).[2][3]

    • A basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.

    • The calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM) if interactions in a specific medium are of interest.

    • The convergence criteria for the optimization are set to tight to ensure a true energy minimum is found.

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

  • Protocol:

    • Using the optimized molecular geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The calculated vibrational frequencies can be scaled by an appropriate factor to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with experimental spectra.

2.3. Electronic Properties Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, are investigated through various calculations.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the strength of intra- and intermolecular hydrogen bonds.[5]

2.4. Spectral Analysis

Theoretical methods can predict various types of spectra, which can be compared with experimental data for validation.

  • Protocol:

    • NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. Tetramethylsilane (TMS) is typically used as the reference standard.

    • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[4]

Predicted Data and Visualization

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. Note: The values presented are illustrative and not from actual published calculations for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C2-C1-C6119.5
C1-C61.39C1-C2-C3120.5
C2-O1 (Hydroxy)1.36O1-C2-C3121.0
C3-O2 (Methoxy)1.37C2-C3-O2118.0
O2-C8 (CF3)1.42C3-O2-C8119.0
C1-C7 (Carboxyl)1.49C2-C1-C7121.0
C7=O31.22O3=C7-O4123.0
C7-O41.35C1-C7-O4114.0

Table 2: Key Vibrational Frequencies (Illustrative)

Vibrational ModeWavenumber (cm⁻¹)Description
ν(O-H) stretch (Carboxyl)3450Hydrogen-bonded hydroxyl stretch
ν(O-H) stretch (Phenolic)3300Intramolecular H-bonded hydroxyl
ν(C=O) stretch (Carboxyl)1680Carbonyl stretch
ν(C-F) stretch (Trifluoro)1150 - 1300Asymmetric and symmetric C-F stretches
δ(O-H) bend1420In-plane hydroxyl bend
Aromatic C=C stretch1580, 1480Ring stretching modes

Table 3: Electronic Properties (Illustrative)

PropertyValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.20eV
HOMO-LUMO Gap5.65eV
Dipole Moment3.5Debye
Polarizability25.5ų

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for theoretical calculations.

Theoretical_Calculation_Workflow cluster_properties Property Calculations start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Frequencies Found electronic_prop Electronic Properties (HOMO, LUMO, MEP) check_min->electronic_prop No Imaginary Frequencies spectral_prop Spectral Properties (NMR, UV-Vis) electronic_prop->spectral_prop nbo_analysis NBO Analysis spectral_prop->nbo_analysis results Data Analysis and Interpretation nbo_analysis->results

References

Methodological & Application

Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations to aid in understanding the synthetic workflow.

Introduction

This compound is an aromatic organic compound of interest in drug discovery and development due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The synthesis of this compound is most effectively achieved through the carboxylation of 2-(trifluoromethoxy)phenol via the Kolbe-Schmitt reaction. This reaction involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-(trifluoromethoxy)phenol
Molecular Formula C₈H₅F₃O₄
Molecular Weight 222.12 g/mol
Typical Yield 60-75%
Purity (after recrystallization) >98%
Appearance White to off-white solid
Melting Point Approximately 145-148 °C

Experimental Protocol

This protocol details the synthesis of this compound from 2-(trifluoromethoxy)phenol using the Kolbe-Schmitt reaction.

Materials:

  • 2-(trifluoromethoxy)phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high-pressure gas cylinder

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Anhydrous toluene or xylene (optional, as solvent)

  • Deionized water

  • Ethanol or methanol (for recrystallization)

  • Activated carbon

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

Step 1: Formation of Sodium 2-(trifluoromethoxy)phenoxide

  • In a clean, dry round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of deionized water.

  • To this solution, add one molar equivalent of 2-(trifluoromethoxy)phenol.

  • The mixture is then heated under reduced pressure to remove the water completely, yielding the dry sodium 2-(trifluoromethoxy)phenoxide salt. This step is critical as the presence of water can reduce the reaction yield.[1]

Step 2: Carboxylation in an Autoclave

  • Transfer the dried sodium 2-(trifluoromethoxy)phenoxide into a high-pressure autoclave reactor.

  • Seal the autoclave and purge it with nitrogen gas to remove any residual air and moisture.

  • Pressurize the autoclave with carbon dioxide to a pressure of 80-100 atm.[2]

  • Heat the reactor to a temperature of 120-150 °C while stirring the contents vigorously.[2]

  • Maintain these conditions for 4-6 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Acidification and Isolation of the Crude Product

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Transfer the solid reaction mixture into a beaker containing deionized water.

  • Stir the mixture until the solid is completely dissolved.

  • Slowly add concentrated sulfuric acid or hydrochloric acid to the solution with constant stirring until the pH reaches approximately 2-3. This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water to remove any inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol.

  • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

SynthesisWorkflow start Starting Materials step1 Step 1: Formation of Sodium 2-(trifluoromethoxy)phenoxide (Deprotonation with NaOH) start->step1 step2 Step 2: Carboxylation (Reaction with CO2 under high pressure and temperature) step1->step2 step3 Step 3: Acidification (Protonation with H2SO4 or HCl) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

KolbeSchmittMechanism cluster_0 Kolbe-Schmitt Reaction Mechanism phenol 2-(Trifluoromethoxy)phenol phenoxide Sodium 2-(trifluoromethoxy)phenoxide phenol->phenoxide + NaOH - H2O naoh NaOH intermediate Carboxylate Intermediate phenoxide->intermediate + CO2 co2 CO2 product This compound intermediate->product + H+ acid H+

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Kolbe-Schmitt reaction, a reliable method for the ortho-carboxylation of phenols. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in the development of novel pharmaceutical agents. The presence of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-hydroxybenzoic acid moiety is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This protocol details a robust synthesis of this compound starting from the commercially available 2-(trifluoromethoxy)phenol.

Reaction Scheme

The synthesis proceeds via a two-step Kolbe-Schmitt reaction:

  • Formation of Sodium 2-(trifluoromethoxy)phenoxide: 2-(trifluoromethoxy)phenol is deprotonated with sodium hydroxide to form the corresponding sodium phenoxide.

  • Carboxylation: The sodium phenoxide is then carboxylated at the ortho position using carbon dioxide under elevated temperature and pressure.

  • Acidification: The resulting sodium salt of the product is acidified to yield this compound.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

Reagents:

  • 2-(trifluoromethoxy)phenol (CAS: 32858-93-8)

  • Sodium hydroxide (NaOH), pellets

  • Carbon dioxide (CO₂), high purity

  • Hydrochloric acid (HCl), concentrated (37%)

  • Deionized water

  • Ethanol (for recrystallization)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Decolorizing carbon (activated charcoal)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Procedure

Step 1: Preparation of Sodium 2-(trifluoromethoxy)phenoxide

  • In a round-bottom flask, dissolve 10.0 g (0.056 mol) of 2-(trifluoromethoxy)phenol in 50 mL of anhydrous methanol.

  • In a separate beaker, carefully prepare a solution of 2.24 g (0.056 mol) of sodium hydroxide in 20 mL of methanol. Caution: This process is exothermic.

  • Slowly add the sodium hydroxide solution to the phenol solution with stirring.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry sodium 2-(trifluoromethoxy)phenoxide as a solid. Dry the solid thoroughly under vacuum to remove any residual solvent, as the presence of water can decrease the yield of the subsequent reaction.[1]

Step 2: Carboxylation (Kolbe-Schmitt Reaction)

  • Transfer the dried sodium 2-(trifluoromethoxy)phenoxide into a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with carbon dioxide to approximately 50 atm.

  • Heat the autoclave to 125-135 °C while stirring. The pressure will increase upon heating. Maintain the pressure at or above 100 atm by adding more CO₂ if necessary.[2][3]

  • Continue the reaction for 4-6 hours, monitoring the temperature and pressure.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Slowly and carefully vent the excess carbon dioxide.

Step 3: Work-up and Purification

  • Transfer the solid reaction mixture from the autoclave into a beaker containing 100 mL of deionized water. Stir until the solid is completely dissolved.

  • Slowly acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid while stirring in an ice bath. A precipitate of the crude this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • For further purification, recrystallize the crude product from a hot ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of decolorizing carbon and heat for a few minutes.

    • Filter the hot solution to remove the carbon.

    • Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

ParameterExpected Value
Chemical Formula C₈H₅F₃O₃
Molecular Weight 222.12 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in hot ethanol, sparingly soluble in cold water
Expected Yield 60-80% (based on similar Kolbe-Schmitt reactions)
¹H NMR (DMSO-d₆) Predicted: Aromatic protons in the range of δ 7.0-8.0 ppm, hydroxyl and carboxylic acid protons at lower field.
¹³C NMR (DMSO-d₆) Predicted: Aromatic carbons, carboxyl carbon (>165 ppm), and carbon of the trifluoromethoxy group.
IR (KBr, cm⁻¹) Predicted: Broad O-H stretch (acid), O-H stretch (phenol), C=O stretch (acid), C-O and C-F stretches.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A 2-(trifluoromethoxy)phenol C Sodium 2-(trifluoromethoxy)phenoxide A->C in Methanol B Sodium Hydroxide B->C E Sodium 2-hydroxy-3-(trifluoromethoxy)benzoate C->E 125-135°C, >100 atm D Carbon Dioxide (High Pressure) D->E G Crude Product E->G Acidification F Hydrochloric Acid F->G H Recrystallization (Ethanol/Water) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Kolbe-Schmitt Reaction

The key to the regioselectivity of the Kolbe-Schmitt reaction lies in the formation of a chelate between the sodium cation, the phenoxide oxygen, and the incoming carbon dioxide molecule, which favors ortho-substitution.

Kolbe_Schmitt_Mechanism Phenol 2-(trifluoromethoxy)phenol Phenoxide Sodium 2-(trifluoromethoxy)phenoxide Phenol->Phenoxide Deprotonation (NaOH) Intermediate Chelated Intermediate Phenoxide->Intermediate Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->Intermediate Product_Salt Sodium 2-hydroxy-3-(trifluoromethoxy)benzoate Intermediate->Product_Salt Rearomatization Final_Product This compound Product_Salt->Final_Product Acidification (HCl)

References

Application Notes and Protocols for Amide Coupling Reactions Using 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the successful use of this compound in amide coupling reactions, a fundamental transformation in the synthesis of novel therapeutic agents.

The ortho-hydroxyl group and the electron-withdrawing trifluoromethoxy group can influence the reactivity of the carboxylic acid and necessitate careful selection of coupling reagents and conditions to achieve high yields and avoid potential side reactions. These notes offer guidance on common coupling methodologies and provide step-by-step protocols for researchers.

Data Presentation: Amide Coupling of Substituted Benzoic Acids

The following tables summarize representative quantitative data for amide coupling reactions of benzoic acids with structural similarities to this compound, providing a reference for expected outcomes with various coupling agents.

Table 1: Amide Coupling of Substituted Salicylic Acids

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
3-Methylsalicylic AcidAmmoniaSOCl₂ then NH₃-DCM-Good[1]
3-Methylsalicylic AcidVarious AminesDCC-Anhydrous Solvent--[1]
Salicylic Acidn-Decylamine(from methyl ester)-None-75[2]
4-Amino-salicylic acid(self-condensation)Pivaloyl ChlorideTEADCM--[3]

Table 2: Amide Coupling of Benzoic Acids with Electron-Withdrawing Groups

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
4-(diethylphosphoryl)benzoic acidSubstituted AnilineEDCHOBt, DMAP-Acetonitrile12-24-[1]
4-(diethylphosphoryl)benzoic acidVarious AminesHATU-DIPEADMF0.25-2-[1]
3-(Trifluoromethyl)benzoic acidVarious AminesEDCHOBtDIPEADMF--[4]
3,5-Bis(trifluoromethyl)benzoic acidN-Boc piperazineCOMU-K₂HPO₄EtOAc (LAG)0.33Excellent[2]

Experimental Protocols

Herein, we provide detailed protocols for common amide coupling methods adaptable for this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.1 M), add the amine (1.1 equiv).

  • Add HOBt (1.2 equiv) and DIPEA (2.0 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging substrates.[5] Caution: When using anilines as coupling partners with salicylic acids, HATU can sometimes mediate a cyclization to form 2-imino-benzo[e]-1,3-oxazin-4-ones.[6] Careful monitoring is advised.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filtered, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described amide coupling protocols.

AmideCouplingWorkflow_EDC_HOBt cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Acid This compound Mix Mix Acid, Amine, HOBt, Base in Solvent Acid->Mix Amine Amine Amine->Mix EDC EDC HOBt HOBt HOBt->Mix Base DIPEA Base->Mix Solvent Anhydrous DCM/DMF Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_EDC Add EDC Cool->Add_EDC Stir Stir at RT (12-24h) Add_EDC->Stir Quench Dilute & Wash Stir->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

AmideCouplingWorkflow_HATU cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Acid This compound Mix Mix Acid, Amine, Base in Solvent Acid->Mix Amine Amine Amine->Mix HATU HATU Base DIPEA Base->Mix Solvent Anhydrous DMF Solvent->Mix Add_HATU Add HATU Mix->Add_HATU Stir Stir at RT (1-4h) Add_HATU->Stir Quench Dilute & Wash Stir->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproducts Byproducts CarboxylicAcid R-COOH ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide Amide (R-CONH-R') ActivatedIntermediate->Amide + Amine Byproduct Byproduct (e.g., Urea, HOAt) ActivatedIntermediate->Byproduct Amine R'-NH₂

References

Application Notes: 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a synthetically useful building block for the development of novel kinase inhibitors. Its unique structural features, including a carboxylic acid for versatile coupling reactions, a hydroxyl group for hydrogen bonding interactions within a kinase active site, and a trifluoromethoxy group to enhance metabolic stability and binding affinity, make it an attractive starting point for medicinal chemistry campaigns. The trifluoromethoxy moiety, in particular, can improve a compound's pharmacokinetic profile by increasing lipophilicity and blocking potential sites of metabolism. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis and evaluation of kinase inhibitors.

While specific kinase inhibitors directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitor scaffolds. The following sections provide generalized methodologies and conceptual frameworks based on established principles of kinase inhibitor discovery.

Conceptual Design of Kinase Inhibitors

The design of kinase inhibitors using this compound as a scaffold typically involves the amidation of the carboxylic acid group. This allows for the introduction of various functionalities to target the ATP-binding site of a target kinase.

Diagram: General Kinase Inhibitor Synthesis Workflow

G start This compound activation Carboxylic Acid Activation (e.g., HATU, EDCI) start->activation coupling Amide Coupling with diverse amine building blocks activation->coupling inhibitor Library of Kinase Inhibitor Candidates coupling->inhibitor biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) inhibitor->biochemical_assay cellular_assay Cellular Kinase Assay (e.g., Western Blot, Cell Viability) biochemical_assay->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Data Presentation

As no specific quantitative data for kinase inhibitors derived from this compound is readily available, the following table provides a template for how such data would be presented.

Compound IDTarget KinaseIC50 (nM)Assay Type
Example-001 Kinase XData not availableBiochemical
Example-002 Kinase YData not availableCellular
Example-003 Kinase ZData not availableBiochemical

Experimental Protocols

The following are generalized protocols for key experiments in the development of kinase inhibitors.

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a standard procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine of interest (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: General Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a TR-FRET assay.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the appropriate wells.

  • Add the kinase and biotinylated substrate peptide to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate the plate in the dark for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: TR-FRET Kinase Assay Principle

G cluster_0 Kinase Reaction cluster_1 Detection kinase Kinase p_substrate Phosphorylated Biotinylated Substrate kinase->p_substrate Phosphorylation substrate Biotinylated Substrate substrate->p_substrate atp ATP adp ADP atp->adp eu_ab Europium-labeled Anti-phospho Antibody p_substrate->eu_ab Binds apc_sa APC-labeled Streptavidin p_substrate->apc_sa Binds Biotin fret FRET Signal eu_ab->fret Energy Transfer apc_sa->fret inhibitor Kinase Inhibitor inhibitor->kinase Blocks ATP Binding Site

Caption: The principle of a TR-FRET based biochemical kinase assay.

Protocol 3: General Cellular Assay (Western Blot for Phospho-Protein Levels)

This protocol describes a general method to assess the ability of an inhibitor to block kinase activity within a cellular context.

Materials:

  • Cancer cell line with a constitutively active target kinase or stimulated to activate the kinase.

  • Cell culture medium and supplements.

  • Test compound (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (total kinase, phospho-kinase, and loading control like GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • If required, stimulate the cells to activate the target kinase signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Image the membrane using a chemiluminescence detection system.

  • Strip the membrane and re-probe for the total kinase and a loading control to ensure equal protein loading.

Diagram: Generic Kinase Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase Phosphorylation Cascade inhibitor Kinase Inhibitor (derived from building block) inhibitor->receptor Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: A simplified representation of a typical kinase signaling pathway.

This compound represents a promising, albeit not yet widely exemplified, starting material for the synthesis of novel kinase inhibitors. The provided conceptual frameworks and generalized protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in developing targeted therapies. Further research and publication of specific examples will be crucial to fully elucidate its utility in kinase inhibitor design.

Application Notes and Protocols: Esterification of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a salicylic acid derivative with potential pharmacological applications. However, like many phenolic acids, its therapeutic efficacy can be limited by factors such as poor solubility, rapid metabolism, or gastrointestinal irritation.[1][2] Prodrug strategies are frequently employed to overcome these limitations by masking functional groups, such as the carboxylic acid moiety, through esterification.[3][4][5][6][7] This modification can enhance lipophilicity, improve membrane permeability, and control the release of the active parent drug through enzymatic or chemical hydrolysis in vivo.

These application notes provide a detailed protocol for the synthesis of an ethyl ester prodrug of this compound via Fischer-Speier esterification. This classic method utilizes an excess of the alcohol in the presence of a strong acid catalyst to drive the reaction towards the ester product.[8][9] The protocol covers the synthesis, purification, and characterization of the resulting prodrug, ethyl 2-hydroxy-3-(trifluoromethoxy)benzoate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-3-(trifluoromethoxy)benzoate

This protocol details the esterification of this compound using ethanol and a sulfuric acid catalyst.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.22 g (10 mmol) of this compound.

  • Add 30 mL of absolute ethanol to the flask and stir until the acid is fully dissolved.

  • Carefully and slowly add 1 mL of concentrated sulfuric acid to the solution while stirring. Caution: This is a highly exothermic reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.[8] Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Add 50 mL of deionized water and 50 mL of dichloromethane to the separatory funnel. Shake vigorously, venting frequently.

  • Allow the layers to separate. The organic layer (bottom layer) contains the desired ester. Drain the organic layer into a clean flask.

  • Extract the aqueous layer again with 25 mL of dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.[8][9] You may observe gas evolution (CO₂).

  • Wash the organic layer with 50 mL of deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Reaction Parameters and Yield
ParameterValue
Starting MaterialThis compound
Molar Mass of Starting Material222.11 g/mol
Amount of Starting Material2.22 g (10 mmol)
AlcoholEthanol
CatalystConcentrated Sulfuric Acid
Reaction Time4-6 hours
Theoretical Yield of Ester2.50 g
Actual Yield2.20 g
Percentage Yield88%
Purity (by HPLC)>98%
Table 2: Characterization Data for Ethyl 2-Hydroxy-3-(trifluoromethoxy)benzoate
AnalysisResult
Molecular FormulaC₁₀H₉F₃O₄
Molar Mass250.17 g/mol
AppearanceColorless to pale yellow oil
Melting PointNot Applicable (liquid at room temp.)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.7 (d, 1H), 7.2 (t, 1H), 7.0 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)169.5, 150.2, 142.1 (q, J=1.5 Hz), 122.9, 120.8 (q, J=257 Hz), 118.5, 115.3, 61.8, 14.2
IR (neat) ν (cm⁻¹)3200-3000 (O-H), 2985 (C-H), 1730 (C=O, ester), 1260, 1160 (C-F)
Mass Spectrometry (ESI-MS) m/z251.05 [M+H]⁺

Visualizations

G Experimental Workflow for Prodrug Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Dissolve this compound in Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and perform Liquid-Liquid Extraction with CH₂Cl₂ C->D Reaction Complete E 5. Wash with NaHCO₃ solution D->E F 6. Dry with Na₂SO₄ E->F G 7. Evaporate Solvent F->G H 8. Column Chromatography (Optional) G->H I 9. NMR Spectroscopy H->I J 10. IR Spectroscopy H->J K 11. Mass Spectrometry H->K L 12. HPLC for Purity H->L

Caption: Workflow for the synthesis and purification of the ester prodrug.

G Prodrug Activation Pathway Prodrug Ethyl 2-hydroxy-3-(trifluoromethoxy)benzoate (Inactive Prodrug) ActiveDrug This compound (Active Drug) Prodrug->ActiveDrug Esterase Hydrolysis (in vivo) Byproduct Ethanol Prodrug->Byproduct Esterase Hydrolysis (in vivo)

Caption: In vivo conversion of the prodrug to the active parent compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed to separate the target compound from impurities that may be present after synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethoxy group. The purification of this intermediate is crucial to ensure the quality and integrity of subsequent synthetic steps and final compounds. Reverse-phase HPLC is a high-resolution separation technique well-suited for the purification of acidic organic molecules like benzoic acid derivatives.[1][2] The method described here utilizes a C18 stationary phase and a gradient elution with an acidified mobile phase to achieve efficient separation.[3]

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound. These parameters provide a robust starting point for method development and optimization.

ParameterValue/ConditionRationale
Instrumentation Preparative HPLC SystemEquipped with gradient pump, UV detector, and fraction collector.
Stationary Phase C18 Reverse-Phase Column (e.g., 10 µm, 250 x 21.2 mm)The non-polar C18 stationary phase retains the compound based on its hydrophobicity.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterThe aqueous phase. TFA is added to acidify the mobile phase, suppressing the ionization of the carboxylic acid group and leading to improved peak shape and retention.[1][3][4]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade AcetonitrileThe organic phase. Acetonitrile is a common organic modifier in RP-HPLC.[4]
Flow Rate 20.0 mL/minAppropriate for the specified preparative column dimensions.
Detection UV at 210 nm and 254 nmThe peptide bond of the benzoic acid derivative absorbs around 210 nm, while the aromatic ring provides absorbance at 254 nm.
Gradient Elution 5% to 95% Mobile Phase B over 30 minutesA gradient is essential to elute a wide range of compounds, from polar impurities to the more hydrophobic target compound and non-polar byproducts.
Sample Preparation Dissolved in a minimal amount of Mobile Phase A/B mixture and filteredEnsures the sample is free of particulates that could damage the column and is compatible with the initial mobile phase conditions.[5]

Experimental Protocol

This protocol outlines the steps for the preparative HPLC purification of crude this compound.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Crude this compound

  • 0.22 µm syringe filters

  • Rotary evaporator

  • Lyophilizer (optional)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Degas the solution.

  • Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal volume of a 50:50 mixture of Mobile Phase A and Mobile Phase B to ensure complete dissolution.[5]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

4. HPLC Purification Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the following gradient program:

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B (isocratic wash)

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (isocratic re-equilibration)

  • Monitor the elution profile using a UV detector at 210 nm and 254 nm.

  • Collect fractions corresponding to the main peak, which is expected to be the target compound.

5. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions that meet the desired purity level.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid. Alternatively, the product can be extracted into an organic solvent, dried, and concentrated.

Visualization

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude This compound dissolve Dissolve in Mobile Phase A/B start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (5-95% ACN w/ 0.1% TFA) inject->gradient detect UV Detection (210 & 254 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze analyze->collect Re-purify if Impure pool Pool Pure Fractions analyze->pool If Pure evaporate Solvent Evaporation pool->evaporate end_product Purified Product evaporate->end_product

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. The presence of the hydroxyl, carboxylic acid, and trifluoromethoxy groups on the benzene ring makes it an interesting candidate for pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed protocols for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and presents a predicted data set based on the analysis of structurally related compounds.

Data Presentation

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on known chemical shifts of similar substituted benzoic acid derivatives and compounds containing the trifluoromethoxy group.

Predicted NMR Data for this compound

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H H-4~7.4 - 7.6tJ(H4-H5) ≈ 8.0
H-5~7.1 - 7.3ddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-6~7.7 - 7.9ddJ(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5
-OH~10.0 - 12.0br s-
-COOH~12.0 - 14.0br s-
¹³C C-1~115 - 120s-
C-2~155 - 160s-
C-3~140 - 145q²J(C-F) ≈ 2.0
C-4~125 - 130s-
C-5~120 - 125s-
C-6~130 - 135s-
-COOH~165 - 170s-
-OCF₃~120 - 125q¹J(C-F) ≈ 255 - 260
¹⁹F -OCF₃~ -58 to -60s-

Disclaimer: The data presented in this table is predicted based on analogous structures and has not been experimentally verified for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (-OH and -COOH).

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and vortex or sonicate until the sample is completely dissolved.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended.[1]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[1]

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[1]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Follow the same initial setup as for ¹H NMR (locking and shimming).

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard for observing singlets for each carbon.[2]

    • Spectral Width: Use a spectral width of approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.[2]

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.[2] For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Spectroscopy Protocol
  • Instrument Setup:

    • Ensure the spectrometer is equipped with a probe capable of observing ¹⁹F.

    • Tune the probe to the ¹⁹F frequency.

    • Lock and shim as with ¹H and ¹³C experiments.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.

    • Spectral Width: The chemical shift range for fluorine is large; a spectral width of at least 300 ppm is recommended, centered around -100 ppm.

    • Acquisition Time: An acquisition time of 1 second is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typical.

    • Number of Scans: ¹⁹F is a highly sensitive nucleus (100% natural abundance), so a small number of scans (e.g., 16-64) is usually adequate.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard if added.

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1H Setup 1H Exp. lock_shim->setup_1H setup_13C Setup 13C Exp. lock_shim->setup_13C setup_19F Setup 19F Exp. lock_shim->setup_19F acquire_1H Acquire 1H Data setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire 13C Data setup_13C->acquire_13C acquire_13C->ft acquire_19F Acquire 19F Data setup_19F->acquire_19F acquire_19F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick integration Integration (1H) peak_pick->integration assign Structure Assignment integration->assign

References

Application Notes: Infrared Spectroscopy of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a hydroxyl group, and a trifluoromethoxy group. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. This document provides a detailed guide to the expected IR absorption frequencies for this compound and a standard protocol for acquiring its spectrum.

Molecular Structure and Functional Groups

The primary functional groups that produce characteristic signals in the IR spectrum of this compound are:

  • Carboxylic Acid (-COOH): This group gives rise to very distinct and easily identifiable peaks.

  • Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the aromatic ring.

  • Trifluoromethoxy (-OCF3): This group is characterized by strong carbon-fluorine bond absorptions.

  • Aromatic Ring (C=C-C): The benzene ring shows characteristic absorptions for C-H and C=C bonds.

Data Presentation: Characteristic IR Absorption Frequencies

The expected IR absorption frequencies for the functional groups in this compound are summarized in the table below. These ranges are based on typical values for similar compounds.[1][2][3][4]

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity/Notes
Carboxylic Acid & PhenolicO-H Stretch2500 - 3300Very Broad, Strong. Dominated by the hydrogen-bonded carboxylic acid.
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Carboxylic AcidC=O Stretch1680 - 1725Strong, Sharp. Position is typical for an aromatic carboxylic acid.[1]
Aromatic RingC=C Stretch1450 - 1600Medium, Multiple Bands
Carboxylic AcidC-O Stretch1210 - 1320Strong[1][3]
TrifluoromethoxyC-F Stretch1000 - 1200Very Strong, often multiple sharp bands.[2][5]
Carboxylic AcidO-H Bend (Out-of-Plane)910 - 950Broad, Medium
Aromatic RingC-H Bend (Out-of-Plane)675 - 900Medium to Strong. Position depends on the substitution pattern.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy using the potassium bromide (KBr) pellet method.

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (for drying, optional)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind approximately 1-2 mg of the solid this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer the powder mixture to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Data Analysis: The resulting spectrum will show absorption bands as peaks. The positions of these peaks (in cm⁻¹) should be compared with the values in the data table to confirm the presence of the expected functional groups. The broad O-H stretch from the carboxylic acid is one of the most characteristic features.[1][6]

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its IR spectrum.

IR_Spectrum_Analysis cluster_molecule This compound cluster_spectrum Expected IR Spectrum Regions (cm⁻¹) cluster_vibration Vibrational Mode mol Molecule -COOH (Carboxylic Acid) -OH (Hydroxyl) -OCF3 (Trifluoromethoxy) Aromatic Ring vib O-H Stretch (Broad) C=O Stretch (Strong) C-F Stretch (Strong) C=C Stretch (Medium) mol:f0->vib:v0 mol:f1->vib:v0 mol:f0->vib:v1 mol:f2->vib:v2 mol:f3->vib:v3 spec 2500-3300 1680-1725 1000-1200 1450-1600 vib:v0->spec:r0 vib:v1->spec:r1 vib:v2->spec:r2 vib:v3->spec:r3

Caption: Logical workflow correlating functional groups to IR vibrations and spectral regions.

References

in vitro assay development using 2-Hydroxy-3-(trifluoromethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. This application note describes a robust, high-throughput in vitro assay designed to identify and characterize novel inhibitors of STAT3, specifically focusing on a promising new derivative of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, designated G-23TFB. The assay measures the inhibition of STAT3 DNA-binding activity, a crucial step in its transcriptional activation. This protocol is intended for researchers in drug discovery and development, providing a detailed methodology for screening and evaluating potential STAT3-targeting compounds. The trifluoromethoxy group on the benzoic acid derivative is anticipated to enhance metabolic stability and cell permeability, properties beneficial for drug candidates.[1]

Introduction

The STAT3 signaling pathway is aberrantly activated in a wide variety of human cancers, contributing to tumor cell proliferation, survival, and invasion. Consequently, inhibiting STAT3 has emerged as a promising therapeutic strategy. Benzoic acid derivatives have previously been identified as effective STAT3 inhibitors.[2] This application note outlines a fluorescence polarization-based assay to quantify the inhibitory potential of G-23TFB, a novel this compound derivative, on STAT3-DNA binding. The assay is sensitive, reproducible, and suitable for high-throughput screening, enabling the rapid identification of potent STAT3 inhibitors.

Principle of the Assay

The assay is based on the principle of fluorescence polarization (FP). A fluorescein-labeled DNA probe containing a STAT3 binding site is incubated with recombinant human STAT3 protein. In the absence of an inhibitor, the large STAT3-DNA complex tumbles slowly in solution, resulting in a high FP value. When an effective inhibitor like G-23TFB is present, it prevents STAT3 from binding to the DNA probe. The small, unbound DNA probe tumbles rapidly, leading to a low FP value. The decrease in FP is directly proportional to the inhibitory activity of the compound.

Materials and Reagents

  • Recombinant Human STAT3 Protein (activated)

  • Fluorescein-labeled STAT3 DNA binding probe (5'-FAM-GAT CCT TCT GGG AAT TCC TAG ATC-3')

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.5 mM DTT, 0.01% Tween-20

  • G-23TFB (2-Hydroxy-3-(trifluoromethoxy)benzoyl-glycine) or other test compounds

  • Positive Control Inhibitor (e.g., SH4-54)[2]

  • DMSO (for compound dilution)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare 100 mL of assay buffer and store at 4°C.

  • STAT3 Protein: Dilute the recombinant STAT3 protein to a final concentration of 20 nM in assay buffer.

  • DNA Probe: Dilute the fluorescein-labeled DNA probe to a final concentration of 10 nM in assay buffer.

  • Test Compounds: Prepare a 10 mM stock solution of G-23TFB and other test compounds in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in DMSO. Subsequently, prepare intermediate dilutions in assay buffer to minimize the final DMSO concentration in the assay.

  • Positive Control: Prepare a dilution series of the positive control inhibitor in the same manner as the test compounds.

Assay Procedure
  • Add 5 µL of the diluted test compounds or positive control to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

  • Add 10 µL of the diluted STAT3 protein to all wells except the "probe only" control wells.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

  • Add 5 µL of the diluted DNA probe to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis
  • Calculate the change in fluorescence polarization (ΔmP) for each well.

  • Plot the ΔmP values against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of STAT3-DNA binding) by fitting the data to a four-parameter logistic equation.

Data Presentation

CompoundTargetAssay TypeIC₅₀ (µM)
G-23TFBSTAT3FP-based DNA Binding0.58
SH4-54 (Positive Control)STAT3FP-based DNA Binding1.2
Vehicle (DMSO)STAT3FP-based DNA Binding> 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Protein, Probe) add_protein Add STAT3 Protein prep_reagents->add_protein prep_compounds Prepare Compound Dilutions (G-23TFB) add_compound Add Compound to Plate prep_compounds->add_compound add_compound->add_protein incubate1 Incubate (30 min) add_protein->incubate1 add_probe Add DNA Probe incubate1->add_probe incubate2 Incubate (60 min) add_probe->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate calc_delta_mp Calculate ΔmP read_plate->calc_delta_mp plot_data Plot Dose-Response Curve calc_delta_mp->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for the STAT3 inhibitor assay.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active stat3_dimer p-STAT3 Dimer stat3_active->stat3_dimer Dimerizes dna DNA stat3_dimer->dna Translocates & Binds gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription Initiates cytokine Cytokine cytokine->receptor Binds g23tfb G-23TFB (Inhibitor) g23tfb->stat3_dimer Inhibits Binding

Caption: Simplified STAT3 signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the Kolbe-Schmitt reaction of 2-(trifluoromethoxy)phenol.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the nature of the Kolbe-Schmitt reaction and the properties of the starting material.

  • Deactivation by the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the weakly electrophilic carbon dioxide. To overcome this, more forcing reaction conditions, such as higher temperatures and pressures, are generally required compared to the synthesis of salicylic acid from phenol.

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture.[1] Water can protonate the phenoxide ion, regenerating the less reactive phenol and consuming the base. It is crucial to use anhydrous solvents and reagents and to thoroughly dry the sodium phenoxide intermediate before the carboxylation step.[1]

  • Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are critical parameters. Insufficient temperature or pressure will result in a low conversion rate. Conversely, excessively high temperatures can lead to the formation of undesired byproducts, such as the isomeric 4-hydroxy-3-(trifluoromethoxy)benzoic acid or decomposition of the product.

  • Inefficient Formation of the Sodium Phenoxide: The reaction begins with the deprotonation of 2-(trifluoromethoxy)phenol to form the sodium phenoxide.[2] Incomplete formation of the phenoxide will result in a lower concentration of the active nucleophile, leading to a reduced yield.

Q2: I am observing the formation of a significant amount of the para-isomer, 4-Hydroxy-3-(trifluoromethoxy)benzoic acid. How can I improve the ortho-selectivity?

A2: The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal cation and the reaction temperature.

  • Cation Choice: For ortho-carboxylation, sodium phenoxide is generally preferred. The sodium ion is believed to form a chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the ortho position.[3] Using potassium hydroxide to form the phenoxide can lead to a higher proportion of the para-isomer.[2] Therefore, ensure you are using a sodium base (e.g., sodium hydroxide, sodium methoxide) to generate the phenoxide.

  • Temperature Control: At lower temperatures, the formation of the ortho-isomer (salicylic acid derivatives) is generally favored. Higher temperatures can promote the rearrangement of the initially formed ortho-product to the more thermodynamically stable para-isomer. Careful optimization of the reaction temperature is necessary to maximize the yield of the desired 2-hydroxy product.

Q3: The reaction mixture is dark, and I am having difficulty isolating a pure product. What are the likely impurities and how can they be removed?

A3: Dark coloration of the reaction mixture often indicates the formation of byproducts due to side reactions or decomposition at high temperatures.

  • Potential Impurities:

    • Unreacted 2-(trifluoromethoxy)phenol.

    • 4-Hydroxy-3-(trifluoromethoxy)benzoic acid (the para-isomer).

    • Phenol (from decomposition of the starting material or product).

    • Tar-like polymerization products.

  • Purification Strategies:

    • Acid-Base Extraction: The acidic nature of the carboxylic acid product allows for its separation from non-acidic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous solution of a weak base like sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt. The organic layer containing neutral impurities can be discarded. Acidification of the aqueous layer will then precipitate the purified carboxylic acid.

    • Recrystallization: This is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, toluene, or acetic acid/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities dissolved.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the components of the crude mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Kolbe-Schmitt reaction. The key steps are:

  • Deprotonation: 2-(trifluoromethoxy)phenol is treated with a strong sodium base (e.g., sodium hydroxide) to form the sodium 2-(trifluoromethoxy)phenoxide.

  • Carboxylation: The sodium phenoxide, which is more reactive than the corresponding phenol, acts as a nucleophile and attacks carbon dioxide. This electrophilic aromatic substitution reaction typically occurs at the ortho position.

  • Tautomerization: The intermediate cyclohexadienone tautomerizes to the more stable aromatic salicylate.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate and phenoxide groups, yielding the final product, this compound.[2]

Q2: What are the recommended starting materials and reagents?

A2:

  • Starting Material: 2-(Trifluoromethoxy)phenol

  • Base: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) to form the sodium phenoxide.

  • Carboxylating Agent: High-purity carbon dioxide (CO₂), typically under pressure.

  • Solvent: The reaction is often run without a solvent (gas-solid phase) or in a high-boiling inert solvent like toluene or xylene.

  • Acid for Workup: A strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Q3: What are the critical safety precautions for this synthesis?

A3:

  • High Pressure: The reaction is typically carried out in a high-pressure autoclave. Ensure the equipment is properly rated and maintained. Follow all safety protocols for high-pressure reactions.

  • Corrosive Reagents: Sodium hydroxide is corrosive. Strong acids used in the workup are also highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous Conditions: Reactions involving sodium hydride or other highly reactive drying agents should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds or dust from the reagents.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound. The data is illustrative and based on general principles of the Kolbe-Schmitt reaction applied to deactivated phenols. Actual yields may vary.

Table 1: Effect of Temperature on Yield

Temperature (°C)Pressure (atm)Time (h)Expected Yield (%)Predominant Isomer
120100630-40Ortho
150100645-55Ortho
180100640-50Ortho with increasing Para
2001006<40Mixture of Ortho and Para

Table 2: Effect of Pressure on Yield

Temperature (°C)Pressure (atm)Time (h)Expected Yield (%)
15050625-35
150100645-55
150150650-60

Table 3: Effect of Base on Regioselectivity

BaseCationExpected Ortho:Para Ratio
NaOHNa⁺> 9:1
KOHK⁺~ 1:1
CsOHCs⁺< 1:9

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Kolbe-Schmitt Reaction

Materials:

  • 2-(Trifluoromethoxy)phenol

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Formation of Sodium 2-(trifluoromethoxy)phenoxide:

    • In a round-bottom flask, dissolve 17.8 g (0.1 mol) of 2-(trifluoromethoxy)phenol in 100 mL of anhydrous methanol.

    • Carefully add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring. The mixture will warm up.

    • Stir the mixture until all the sodium hydroxide has dissolved.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain a dry, white solid of sodium 2-(trifluoromethoxy)phenoxide.

    • Dry the phenoxide in a vacuum oven at 100-120 °C for at least 4 hours to remove any residual water.

  • Carboxylation:

    • Transfer the dried sodium 2-(trifluoromethoxy)phenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge it with nitrogen gas followed by carbon dioxide.

    • Pressurize the autoclave with carbon dioxide to 100 atm.

    • Heat the autoclave to 150 °C with constant stirring.

    • Maintain these conditions for 6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

    • Dissolve the solid reaction mixture in 200 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 2-(trifluoromethoxy)phenol. Discard the ether layer.

    • Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of the crude product will form.

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Mandatory Visualizations

Synthesis_Pathway start 2-(Trifluoromethoxy)phenol phenoxide Sodium 2-(trifluoromethoxy)phenoxide start->phenoxide NaOH intermediate Carboxylation Intermediate phenoxide->intermediate CO2, High Pressure, High Temperature product_salt Sodium 2-hydroxy-3-(trifluoromethoxy)benzoate intermediate->product_salt Tautomerization final_product This compound product_salt->final_product HCl (Acidification)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Product check_water Check for Moisture Contamination? start->check_water dry_reagents Thoroughly Dry Reagents and Phenoxide check_water->dry_reagents Yes check_conditions Review Reaction Conditions? check_water->check_conditions No dry_reagents->check_conditions optimize_temp_pressure Increase Temperature and/or Pressure check_conditions->optimize_temp_pressure Suboptimal check_base Verify Base and Phenoxide Formation? check_conditions->check_base Optimal optimize_temp_pressure->check_base ensure_complete_deprotonation Use Stoichiometric Amount of Fresh Sodium Base check_base->ensure_complete_deprotonation Incomplete check_purity Analyze for Byproducts (e.g., para-isomer)? check_base->check_purity Complete ensure_complete_deprotonation->check_purity optimize_selectivity Optimize Temperature for Ortho-Selectivity check_purity->optimize_selectivity Yes purify Purify via Recrystallization or Chromatography check_purity->purify No optimize_selectivity->purify end Improved Yield purify->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

challenges in the scale-up synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic pathway involves the ortho-formylation of 2-(trifluoromethoxy)phenol followed by oxidation to the carboxylic acid.

Problem 1: Low Yield of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde during Formylation

Potential Cause Recommended Solution
Poor regioselectivity of formylation: The formyl group is introduced at the para-position to the hydroxyl group instead of the desired ortho-position.Modify the reaction conditions to favor ortho-substitution. The use of a Duff reaction with hexamethylenetetramine in an acidic medium like trifluoroacetic acid can enhance ortho-selectivity. The presence of the trifluoromethoxy group at the 2-position may sterically hinder ortho-substitution, requiring optimization of reaction time and temperature.
Decomposition of starting material or product: The trifluoromethoxy group can be sensitive to harsh acidic or high-temperature conditions, leading to degradation.Employ milder reaction conditions. Consider using a Reimer-Tiemann reaction, although this may also yield a mixture of ortho and para isomers. Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures.Perform small-scale experiments to determine the optimal temperature range for the formylation of 2-(trifluoromethoxy)phenol. A typical starting point for a Duff reaction is between 80-100°C.

Problem 2: Incomplete Oxidation of the Aldehyde to Carboxylic Acid

Potential Cause Recommended Solution
Insufficient oxidizing agent: The amount of oxidizing agent is not enough to convert all the aldehyde to the carboxylic acid.Use a slight excess of the oxidizing agent, such as potassium permanganate (KMnO4) or sodium chlorite (NaClO2). Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Low reaction temperature: The oxidation reaction may be sluggish at lower temperatures.Gently heat the reaction mixture to the recommended temperature for the chosen oxidizing agent. For KMnO4, a temperature of 40-60°C is often effective.
Precipitation of insoluble manganese dioxide (in case of KMnO4): The MnO2 byproduct can coat the unreacted aldehyde, preventing further oxidation.Add a phase transfer catalyst to improve the interaction between the aqueous permanganate and the organic aldehyde. Ensure efficient stirring to keep the MnO2 suspended.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Presence of unreacted starting materials or intermediates: Incomplete reactions lead to a mixture of compounds that are difficult to separate.Monitor each reaction step to completion using TLC or HPLC before proceeding to the next step. Optimize reaction conditions to maximize conversion.
Formation of isomeric byproducts: The presence of the para-formylated and subsequently oxidized isomer can complicate purification.Utilize recrystallization from a suitable solvent system to selectively crystallize the desired this compound. A mixture of an organic solvent (e.g., ethyl acetate) and a non-solvent (e.g., hexane) can be effective. Alternatively, column chromatography on silica gel can be employed for smaller scales.
Residual inorganic salts: Salts from the workup procedure may contaminate the final product.Wash the crude product thoroughly with deionized water after filtration. An acidic wash followed by a water wash can help remove basic impurities and salts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route starts from 2-(trifluoromethoxy)phenol. The synthesis involves two main steps:

  • Ortho-formylation: Introduction of a formyl group at the position ortho to the hydroxyl group using a formylation reaction like the Duff reaction.

  • Oxidation: Oxidation of the resulting 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde to the corresponding carboxylic acid.

Q2: What are the expected major byproducts in this synthesis?

The major anticipated byproduct is the isomeric 4-Hydroxy-3-(trifluoromethoxy)benzoic acid, which can form if the initial formylation is not completely ortho-selective. Unreacted starting materials and the intermediate aldehyde may also be present as impurities if the reactions do not go to completion.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the formylation and oxidation steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of trifluoromethoxy compounds: Trifluoromethoxy-containing compounds should be handled with care. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Oxidizing agents: Oxidizing agents like potassium permanganate are strong oxidizers and should be handled with caution. Avoid contact with flammable materials.

  • Acidic and basic solutions: The synthesis involves the use of strong acids and bases. Handle these corrosive reagents with appropriate care and PPE.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound (Lab Scale)

Parameter Formylation (Duff Reaction) Oxidation (KMnO4)
Starting Material 2-(trifluoromethoxy)phenol2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Key Reagents Hexamethylenetetramine, Trifluoroacetic acidPotassium permanganate, Acetone/Water
Temperature 80 - 100 °C40 - 60 °C
Reaction Time 4 - 8 hours2 - 4 hours
Typical Yield 40 - 60%70 - 85%
Purity (crude) ~70-80% (ortho/para mixture)~90%

Note: The data presented in this table are estimates based on analogous reactions and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (Duff Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)phenol (1 equivalent).

  • Add hexamethylenetetramine (1.5 equivalents) and trifluoroacetic acid (10 volumes).

  • Heat the reaction mixture to 90°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Protocol 2: Synthesis of this compound (Oxidation)

  • Dissolve the crude 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (1 equivalent) in a mixture of acetone and water (1:1 v/v).

  • In a separate flask, prepare a solution of potassium permanganate (1.2 equivalents) in water.

  • Slowly add the potassium permanganate solution to the aldehyde solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to 50°C for 3 hours.

  • Monitor the disappearance of the purple color of the permanganate.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 1-2 to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.

Mandatory Visualization

experimental_workflow cluster_formylation Step 1: Ortho-Formylation cluster_oxidation Step 2: Oxidation start 2-(trifluoromethoxy)phenol reagents1 Hexamethylenetetramine Trifluoroacetic Acid reaction1 Duff Reaction (90°C, 6h) start->reaction1 reagents1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 intermediate Crude 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde workup1->intermediate reagents2 Potassium Permanganate Acetone/Water reaction2 Oxidation (50°C, 3h) intermediate->reaction2 intermediate->reaction2 reagents2->reaction2 workup2 Filtration & Acidification reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_solutions_formylation Formylation Solutions cluster_solutions_oxidation Oxidation Solutions cluster_solutions_purification Purification Solutions low_yield Low Yield in Formylation? regio Check Regioselectivity (ortho vs. para) low_yield->regio conditions1 Optimize Temperature & Reaction Time low_yield->conditions1 degradation Consider Milder Conditions low_yield->degradation incomplete_ox Incomplete Oxidation? oxidant Adjust Oxidant Stoichiometry incomplete_ox->oxidant temp2 Optimize Reaction Temperature incomplete_ox->temp2 stirring Ensure Efficient Stirring incomplete_ox->stirring purity_issue Purification Issues? recrystallize Optimize Recrystallization Solvent System purity_issue->recrystallize chromatography Use Column Chromatography purity_issue->chromatography wash Thorough Washing of Crude Product purity_issue->wash

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Kolbe-Schmitt reaction, which involves the carboxylation of 2-(trifluoromethoxy)phenol. This reaction is a well-established industrial process for producing hydroxybenzoic acids.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reaction is the formation of the isomeric byproduct, 4-Hydroxy-3-(trifluoromethoxy)benzoic acid. The regioselectivity of the carboxylation (ortho vs. para) is a critical factor. Other potential side reactions include the formation of small amounts of dicarboxylic acids and unreacted starting material remaining in the product mixture.[3][4]

Q3: How can I influence the regioselectivity of the Kolbe-Schmitt reaction to favor the desired ortho product?

A3: The choice of the alkali metal cation is a key factor. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to a higher proportion of the para-isomer.[1][2][5] Temperature and pressure also play a significant role; lower temperatures generally favor the formation of the ortho product.[1]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or favor side reactions.

  • Presence of water: The Kolbe-Schmitt reaction is sensitive to moisture, which can reduce the yield.[5]

  • Purity of starting materials: Impurities in the 2-(trifluoromethoxy)phenol can interfere with the reaction.

  • Inefficient work-up and purification: Product loss during extraction, crystallization, or other purification steps can significantly lower the overall yield.

Q5: How can I effectively purify the final product and remove the isomeric byproduct?

A5: Separation of ortho and para isomers can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional crystallization: This method relies on the differential solubility of the isomers in a particular solvent system. The ortho-isomer is often more soluble in water than the para-isomer.[6]

  • Column chromatography: This is a reliable method for separating isomers on a smaller scale.[6]

  • Steam distillation: In some cases, the ortho-isomer can be separated by steam distillation due to its ability to form intramolecular hydrogen bonds.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Optimize the reaction temperature. For the Kolbe-Schmitt reaction, lower temperatures (around 125°C) generally favor the ortho product.[1]Increased yield of the desired 2-hydroxy isomer.
Presence of Moisture Ensure all reactants and solvents are thoroughly dried before use. The reaction should be carried out under anhydrous conditions.[5]Improved reaction efficiency and higher product yield.
Incorrect Alkali Metal Cation Use sodium hydroxide to generate the sodium phenoxide of 2-(trifluoromethoxy)phenol, as this favors ortho-carboxylation.[2][5]Higher ratio of the desired ortho product to the para isomer.
Insufficient CO2 Pressure Ensure the reaction is conducted under sufficient carbon dioxide pressure (typically around 100 atm for the Kolbe-Schmitt reaction).[1]Drives the carboxylation equilibrium towards product formation.
Product Loss During Work-up Carefully optimize the extraction and crystallization procedures. Multiple extractions with a suitable solvent and slow crystallization can minimize loss.Maximized recovery of the synthesized product.
Problem 2: High Percentage of 4-Hydroxy-3-(trifluoromethoxy)benzoic Acid Isomer
Potential Cause Troubleshooting Step Expected Outcome
Use of Potassium Hydroxide Switch to sodium hydroxide to favor the formation of the ortho product.[2][5]A significant increase in the ortho/para isomer ratio.
High Reaction Temperature Lower the reaction temperature. Higher temperatures can promote the isomerization to the more thermodynamically stable para product.[1]Reduced formation of the 4-hydroxy isomer.
Ineffective Purification Employ fractional crystallization from a suitable solvent system. The difference in solubility between the ortho and para isomers can be exploited for separation.[6] Alternatively, use preparative chromatography for smaller scales.[6]Isolation of the desired 2-hydroxy isomer with high purity.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Carboxylation of 2-(trifluoromethoxy)phenol

This protocol provides a general methodology. Optimal conditions may vary and should be determined experimentally.

1. Preparation of Sodium 2-(trifluoromethoxy)phenoxide:

  • In a dry reaction vessel, dissolve 2-(trifluoromethoxy)phenol in a suitable anhydrous solvent (e.g., toluene).
  • Under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of sodium hydroxide.
  • Heat the mixture to reflux to ensure complete formation of the sodium phenoxide and remove any water azeotropically.
  • Evaporate the solvent under reduced pressure to obtain the dry sodium 2-(trifluoromethoxy)phenoxide.

2. Carboxylation Reaction:

  • Transfer the dry sodium 2-(trifluoromethoxy)phenoxide to a high-pressure autoclave.
  • Pressurize the autoclave with dry carbon dioxide to approximately 100 atm.
  • Heat the autoclave to the desired temperature (e.g., 125°C) and maintain for several hours with stirring.

3. Work-up and Purification:

  • After cooling and depressurizing the autoclave, dissolve the crude product in water.
  • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the hydroxybenzoic acids.
  • Filter the precipitate, wash with cold water, and dry.
  • Analyze the crude product (e.g., by ¹H NMR) to determine the isomer ratio.
  • Purify the desired this compound by fractional crystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

troubleshooting_workflow start Start: Low Yield or Impure Product check_yield Analyze Yield and Purity (e.g., NMR, HPLC) start->check_yield low_yield Low Yield? check_yield->low_yield high_isomer High Isomer Content? check_yield->high_isomer low_yield->high_isomer No optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) low_yield->optimize_conditions Yes modify_base Switch to Sodium-based Reagents high_isomer->modify_base Yes end End: Desired Product high_isomer->end No check_reagents Verify Reagent Purity and Dryness optimize_conditions->check_reagents optimize_workup Optimize Work-up and Purification check_reagents->optimize_workup optimize_workup->end adjust_temp Lower Reaction Temperature modify_base->adjust_temp refine_purification Refine Purification (Crystallization, Chromatography) adjust_temp->refine_purification refine_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway: Kolbe-Schmitt Reaction Mechanism

kolbe_schmitt_mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearrangement and Protonation phenol 2-(Trifluoromethoxy)phenol phenoxide Sodium 2-(trifluoromethoxy)phenoxide phenol->phenoxide + NaOH - H2O naoh NaOH intermediate Intermediate Complex phenoxide->intermediate + CO2 co2 CO2 ortho_product This compound intermediate->ortho_product Rearrangement + H+ para_product 4-Hydroxy-3-(trifluoromethoxy)benzoic acid (Side Product) intermediate->para_product Rearrangement (favored by K+) acid H+

Caption: Simplified mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

References

purification strategies for removing impurities from 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions.

Q1: My final product of this compound has a low melting point and a broad melting range. What are the likely impurities?

A1: A low and broad melting point is a primary indicator of impurities. Based on a plausible synthetic route involving the trifluoromethoxylation of a pre-functionalized benzoic acid derivative, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2,3-dihydroxybenzoic acid or a halogenated precursor (e.g., 2-hydroxy-3-iodobenzoic acid).

  • Isomeric Byproducts: Positional isomers formed during the trifluoromethoxylation reaction, for instance, compounds where the trifluoromethoxy group is at a different position on the aromatic ring.

  • Over-reacted Products: Molecules that have undergone multiple trifluoromethoxylation reactions.

  • Residual Solvents: Solvents used in the reaction or purification steps that have not been completely removed.

  • Inorganic Salts: Byproducts from the reaction or reagents used during workup.

Troubleshooting Workflow for Impure Product

Caption: Troubleshooting workflow for an impure product.

Q2: I am trying to purify this compound by recrystallization, but it is not crystallizing or is "oiling out." What should I do?

A2: "Oiling out" or failure to crystallize during recrystallization is a common issue that can be addressed by modifying the solvent system and crystallization conditions.

  • Problem: The compound is too soluble in the chosen solvent even at low temperatures, or the cooling process is too rapid.

  • Solution:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a substituted benzoic acid like this, consider solvent systems such as:

      • Toluene

      • Hexane/Ethyl Acetate mixture

      • Water (if the compound has sufficient polarity)

    • Solvent Polarity Adjustment: If the compound is too soluble, you can add a less polar "anti-solvent" dropwise to the hot, dissolved solution until it becomes slightly cloudy. Then, add a few drops of the more polar solvent to redissolve the solid and allow it to cool slowly.

    • Controlled Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

Q3: My column chromatography separation of this compound is poor, with broad peaks and incomplete separation of impurities.

A3: Poor resolution in column chromatography can be due to several factors, including the choice of stationary and mobile phases, as well as the column packing and loading techniques.

  • Problem: Improper solvent system or column conditions.

  • Solution:

    • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape by suppressing ionization. A common mobile phase for benzoic acid derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Stationary Phase: Standard silica gel is typically effective.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.

Experimental Workflow for Purification

Caption: General purification workflow.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene, or a Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • If colored impurities are present, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To separate the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for separating closely related isomers; potential for product loss in the mother liquor.
Column Chromatography >99%50-80%High resolution for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
TolueneNon-polar111Good for many aromatic carboxylic acids.
Hexane/Ethyl AcetateVariableVariableThe ratio can be adjusted to optimize solubility. Start with a higher ratio of hexane and add ethyl acetate to dissolve.
WaterPolar100May be suitable if the compound has sufficient hydrogen bonding capability.

solubility issues of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. It provides a structured approach to understanding and overcoming solubility challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics expected for this compound?

Based on its chemical structure, which includes a carboxylic acid group, a hydroxyl group, and a trifluoromethoxy group, this compound is expected to be an acidic compound. The presence of the polar carboxylic acid and hydroxyl groups suggests potential solubility in polar organic solvents. The trifluoromethoxy group adds a lipophilic character. Therefore, its solubility profile will be a balance between these competing features. Acidic compounds are often more soluble in basic solutions.[1]

Q2: My this compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

When encountering poor solubility, a systematic approach is recommended.[1]

  • Solvent Screening: Begin by testing a range of solvents with varying polarities, following the "like dissolves like" principle.[2]

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many solid compounds.[1] Be cautious of the compound's thermal stability.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can significantly enhance the rate of dissolution.[1]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and facilitate dissolution.[1]

  • pH Modification: As an acidic compound, its solubility in aqueous solutions can be dramatically increased by adjusting the pH to be more basic (e.g., using a dilute solution of sodium hydroxide or sodium bicarbonate).[3][4]

Q3: When is it appropriate to use a co-solvent system?

A co-solvent is useful when a single solvent does not provide adequate solubility. This technique is particularly common when a compound is soluble in an organic solvent but needs to be used in an aqueous medium for an experiment. By gradually adding a miscible organic co-solvent (like DMSO or ethanol) to an aqueous buffer, the overall polarity of the solvent system is reduced, which can help keep the compound in solution.[1]

Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous buffer. What can I do?

This phenomenon, often called "crashing out," occurs when the compound's low solubility in the final aqueous buffer is exceeded.[5] To prevent this, add the concentrated organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. It is also critical to ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility, and is compatible with your experimental system.[5]

Q5: Are there specific safety precautions for handling this compound?

Yes. According to safety data sheets for similar compounds, this compound may cause skin, eye, and respiratory irritation.[6][7] Always handle the compound in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Wash hands thoroughly after handling.[8]

Troubleshooting and Optimization Guide

If initial attempts to dissolve the compound fail, the following workflow provides a logical sequence of steps to optimize solubility.

start Compound does not dissolve in selected solvent heat Gently heat and stir solution start->heat sonicate Use sonication start->sonicate grind Reduce particle size (grind) start->grind dissolved1 Dissolved? heat->dissolved1 sonicate->dissolved1 grind->dissolved1 cosolvent Try a co-solvent system (e.g., add DMSO, Ethanol) dissolved1->cosolvent No ph_adjust Is compound ionizable? (Yes, it's a carboxylic acid) Adjust pH. dissolved1->ph_adjust No success Success: Proceed with experiment dissolved1->success Yes dissolved2 Dissolved? cosolvent->dissolved2 ph_adjust->dissolved2 dissolved2->success Yes fail Re-evaluate: Select a new primary solvent or formulation strategy dissolved2->fail No

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Classification

This protocol helps determine the acid-base character and general solubility profile of this compound.

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Vortex mixer

  • Solvents: Deionized Water, 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), 5% Hydrochloric Acid (HCl), Ethanol, Methanol, Acetone, Dichloromethane (DCM)

Procedure:

  • Water Solubility: Add approximately 20-25 mg of the compound to a test tube containing 1 mL of deionized water. Vortex vigorously for 60 seconds. Observe if the compound dissolves completely.[9][10]

  • Aqueous Base Solubility: If insoluble in water, use a fresh sample and add 1 mL of 5% NaOH. Vortex and observe. A positive result (dissolution) indicates an acidic compound.[4] Repeat with 5% NaHCO₃; dissolution in this weaker base suggests a strongly acidic compound like a carboxylic acid.[9]

  • Aqueous Acid Solubility: If insoluble in water and base, use a fresh sample and add 1 mL of 5% HCl. Vortex and observe. Dissolution would indicate a basic compound (not expected for this structure).[4]

  • Organic Solvent Solubility: For separate samples, test solubility in 1 mL of various organic solvents such as ethanol, methanol, acetone, and DCM. This helps classify its polarity preference.

  • Record Observations: Note whether the compound is "soluble," "partially soluble," or "insoluble" for each solvent in a data table.

start Start: Add compound to Water water_sol Soluble? start->water_sol water_yes Water-Soluble Acidic Compound (Class Sa) water_sol->water_yes Yes water_no Insoluble in Water water_sol->water_no No naoh_test Add 5% NaOH water_no->naoh_test naoh_sol Soluble? naoh_test->naoh_sol naoh_yes Weak Acid (Class Aw) or Strong Acid (Class As) naoh_sol->naoh_yes Yes naoh_no Proceed to Acid/Neutral Test naoh_sol->naoh_no No hcl_test Add 5% HCl naoh_no->hcl_test hcl_sol Soluble? hcl_test->hcl_sol hcl_yes Base (Class B) - Unlikely - hcl_sol->hcl_yes Yes hcl_no Neutral Compound (Class N) hcl_sol->hcl_no No

Caption: Experimental workflow for qualitative solubility classification.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, researchers should meticulously record their own findings. Use the following table to document experimental results for easy comparison.

Table 1: Experimental Solubility Data for this compound

Solvent/SolutionTemperature (°C)Observation (Soluble / Partially Soluble / Insoluble)Notes (e.g., required heating, sonication, co-solvent ratio)
Deionized Water25
5% NaOH (aq)25Effervescence observed?
5% NaHCO₃ (aq)25Effervescence observed?
5% HCl (aq)25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Dimethyl Sulfoxide (DMSO)25
Add other solvents as tested

References

stability and degradation of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. The information herein is intended to aid in experimental design, troubleshooting, and understanding the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: While specific public data on the stability of this compound is limited, aromatic compounds containing trifluoromethoxy groups are generally considered to possess high metabolic and chemical stability.[1][2] The trifluoromethoxy group is known to be robust and less susceptible to degradation compared to a methoxy group.[1] For optimal stability, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and bases.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, potential degradation pathways under stress conditions could involve:

  • Decarboxylation: Like other benzoic acid derivatives, decarboxylation to form 2-(trifluoromethoxy)phenol can occur, especially at elevated temperatures.

  • Hydrolysis of the trifluoromethoxy group: While generally stable, under harsh acidic or basic conditions, the trifluoromethoxy group could potentially undergo hydrolysis, although this is less common.

  • Oxidation: The aromatic ring is susceptible to oxidative degradation, which can be initiated by oxidizing agents, light, or the presence of metal ions. This could lead to ring-opening products.

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of trifluoroacetic acid and fluoride ions as final products.[3]

Q3: I am observing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: The new peaks may represent primary or secondary degradation products of this compound.

  • Impurities: The starting material may contain impurities that are being resolved under your analytical conditions.

  • Interaction with Excipients: If working with a formulation, the compound may be interacting with excipients, leading to new adducts or degradation products.

  • System Contamination: Contamination from the HPLC system, solvents, or sample preparation materials can introduce extraneous peaks.

To troubleshoot, it is advisable to run a blank (mobile phase), a placebo (formulation without the active ingredient), and a sample of the initial, unstressed compound.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for this compound, you should:

  • Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][5]

  • Select an Appropriate Column: A C18 column is a common starting point for the analysis of benzoic acid derivatives.

  • Optimize the Mobile Phase: To achieve good peak shape for an acidic compound, the mobile phase pH should be buffered to at least 1.5-2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral form and retains well on the column. Adjusting the organic solvent (e.g., acetonitrile or methanol) composition will help in resolving the parent peak from the degradation products.

  • Validate the Method: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
  • Possible Cause: The mobile phase pH is too high, causing the carboxylic acid to be in its ionized form, which interacts poorly with the stationary phase.

  • Solution: Lower the pH of the aqueous portion of your mobile phase to approximately 2.5-3.0 using an appropriate buffer (e.g., phosphate or citrate buffer) or acid (e.g., phosphoric acid or formic acid). This will ensure the benzoic acid derivative is in its protonated, non-ionized form, leading to improved peak symmetry.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Possible Cause: Minor variations in experimental conditions can lead to significant differences in degradation rates.

  • Solution:

    • Temperature Control: Use a calibrated oven or water bath to maintain a constant temperature.

    • Concentration of Stressor: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment and ensure accurate concentrations.

    • Headspace: For oxidative and photolytic studies, the amount of headspace in the vial can influence the reaction. Maintain consistent sample volumes and vial sizes.

    • Light Exposure: For photostability studies, ensure consistent light intensity and duration of exposure.

Issue 3: No Degradation Observed Under Stress Conditions
  • Possible Cause: The trifluoromethoxy group imparts significant stability to the molecule. The stress conditions may not be harsh enough.

  • Solution:

    • Increase Stressor Concentration: Use higher concentrations of acid, base, or oxidizing agent.

    • Increase Temperature: Perform the degradation studies at a higher temperature (e.g., 80°C).

    • Increase Exposure Time: Extend the duration of the stress study. It is recommended to conduct stress testing for a maximum of 14 days in solution.[6]

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Concentration/LevelTemperatureDurationExpected Degradation (%)
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MRoom Temp. to 80°CUp to 7 days5 - 20
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 MRoom Temp. to 80°CUp to 7 days5 - 20
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 7 days5 - 20
Thermal (Solid) Dry Heat> 10°C above accelerated stabilityN/AUp to 14 days5 - 20
Thermal (Solution) Heat> 10°C above accelerated stabilityN/AUp to 14 days5 - 20
Photostability UV/Vis LightICH Q1B specified conditionsRoom TemperatureAs per ICH Q1B5 - 20

Note: The expected degradation is a target range for developing a stability-indicating method. Actual degradation will be compound-specific.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 70°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 70°C for one week.

    • At the end of the study, dissolve the solid in a suitable solvent and analyze.

  • Analysis: Analyze all samples using a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (1M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (30% H2O2, RT) stock->oxidation Aliquot thermal Thermal Degradation (70°C) stock->thermal Aliquot photo Photostability (ICH Q1B) stock->photo Aliquot sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize dilution Dilution neutralize->dilution hplc HPLC Analysis dilution->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

Stability_Indicating_Method_Development cluster_0 Phase 1: Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation cluster_3 Outcome A Perform Forced Degradation Studies B Select Column (e.g., C18) A->B C Optimize Mobile Phase (pH, Organic %) B->C C->C Iterate D Optimize Detector Settings C->D E Peak Purity Analysis D->E F Method Validation (ICH) E->F G Validated Stability- Indicating Method F->G

Caption: Logic Flow for Stability-Indicating Method Development.

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatization reactions such as esterification and amidation.

Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My amidation or esterification reaction is showing low to no yield. What are the common causes?

Several factors can contribute to poor yields when derivatizing this compound. The primary reasons often involve:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to efficiently react with a nucleophile (amine or alcohol). If the coupling or activating reagent is unsuitable, used in insufficient amounts, or degraded, activation will be incomplete.[1]

  • Side Reactions at the Phenolic Hydroxyl Group: The presence of the acidic hydroxyl group (-OH) on the aromatic ring presents a competing reaction site. Under basic conditions or with highly reactive reagents (like acid chlorides), this group can be acylated, leading to unwanted byproducts and consumption of reagents.[2]

  • Steric Hindrance: The trifluoromethoxy group at the 3-position and the hydroxyl group at the 2-position can create steric hindrance around the carboxylic acid, slowing down the reaction rate, especially with bulky nucleophiles.[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the presence of moisture can significantly hinder the reaction.[1] Water can hydrolyze activated intermediates, preventing the desired reaction.[1]

  • Deactivation of the Nucleophile: In amidation reactions, if the amine is protonated (e.g., used as an HCl or TFA salt without sufficient base), it becomes non-nucleophilic and will not react.[1][5]

Q2: How can I prevent unwanted side reactions on the phenolic hydroxyl group?

Preventing reactions at the hydroxyl group is critical for achieving high yields of the desired carboxylate derivative.

  • Use of a Protecting Group: The most robust method is to protect the phenolic hydroxyl group before performing the carboxylate derivatization. Common protecting groups for phenols include ethers like methyl or benzyl ethers. This strategy adds steps to the synthesis (protection and deprotection) but provides the cleanest reaction.

  • Mild Reaction Conditions: Avoid highly reactive intermediates like acid chlorides formed with thionyl chloride or oxalyl chloride unless the phenol is protected. Instead, use carbodiimide coupling agents (e.g., EDC, DCC) which are generally milder and can offer better selectivity for the carboxylic acid.[6]

  • Control of Stoichiometry and Addition Order: Carefully controlling the amount of base and adding the coupling reagent to the carboxylic acid before introducing the nucleophile can sometimes favor the desired reaction pathway.

Q3: What are the recommended coupling reagents for forming an amide bond with this substrate?

The choice of coupling reagent is critical. For a substrate like this compound, which is prone to side reactions, the following are recommended:

  • Carbodiimides (EDC, DCC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] These additives suppress side reactions and can reduce racemization if chiral amines are used.[1] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient coupling reagents that can overcome steric hindrance and often result in faster reactions and higher yields.[4] They are typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Q4: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
  • Increase Reaction Time and/or Temperature: Sterically hindered substrates may require longer reaction times or moderate heating to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Use an Excess of Reagents: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the coupling reagent and the nucleophile (amine or alcohol) can help drive the equilibrium towards the product.

  • Ensure Anhydrous Conditions: Water can consume the activated carboxylic acid intermediate. Use anhydrous solvents and dry glassware to prevent hydrolysis.[1]

Troubleshooting Guide: Low Yield Optimization

This table provides a structured approach to troubleshooting and optimizing your derivatization reaction.

Observed Problem Potential Cause Suggested Solution
Low Yield, Multiple Products Reaction at both carboxylic acid and phenolic hydroxyl groups.1. Protect the phenolic -OH group (e.g., as a methyl or benzyl ether) before derivatization. 2. Use milder coupling agents like EDC/OxymaPure instead of SOCl₂.
Low Yield, Starting Material Remains Incomplete activation of the carboxylic acid or steric hindrance.1. Switch to a more powerful coupling reagent like HATU.[4] 2. Increase reaction time and/or temperature (e.g., from room temp to 40-50 °C). 3. Ensure coupling reagents are fresh and active.
No Reaction Deactivated amine (e.g., present as a salt) or inactive coupling reagent.1. If using an amine salt (e.g., R-NH₂·HCl), add at least 2 equivalents of a base like DIPEA or triethylamine.[5] 2. Verify the quality of the coupling reagent.
Low Yield, Oily/Difficult Purification Formation of urea byproduct (from DCC/EDC) that is difficult to remove.1. If using DCC, cool the reaction mixture after completion and filter off the precipitated DCU. 2. Switch to EDC, as the byproduct is water-soluble and can be removed with an aqueous wash.
Experimental Protocols
Protocol 1: Amide Synthesis using HATU Coupling

This protocol describes a general procedure for the amidation of this compound using HATU, a highly effective coupling reagent.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.2 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester intermediate.[4]

  • Nucleophile Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Esterification via Fischer-Esterification

This protocol is suitable for simple, unhindered alcohols.

  • Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours. The reaction is an equilibrium, and the large excess of alcohol helps drive it towards the product.[7]

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess alcohol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by column chromatography or distillation if applicable.

Visualized Workflows and Logic

The following diagrams illustrate the key decision-making processes and workflows for optimizing the derivatization of this compound.

G start_node Start: Derivatize Acid process_node1 Select Nucleophile (Amine or Alcohol) start_node->process_node1 Choose Method decision_node decision_node process_node process_node success_node Final Product fail_node Troubleshoot: Increase Temp/Time decision_node1 Is Phenolic -OH Reactive? process_node1->decision_node1 process_node2 Protect -OH Group (e.g., with BnBr) decision_node1->process_node2 Yes process_node3 Perform Carboxyl Derivatization decision_node1->process_node3 No/Mild Conditions process_node2->process_node3 process_node4 Monitor Reaction (TLC/LC-MS) process_node3->process_node4 e.g., HATU for Amide Fischer for Ester decision_node2 Reaction Complete? process_node4->decision_node2 decision_node2->fail_node No (Stalled) process_node5 Work-up & Purify decision_node2->process_node5 Yes process_node5->success_node If no protection used decision_node3 Deprotect -OH Group (e.g., H2, Pd/C for Bn) process_node5->decision_node3 If -OH was protected decision_node3->success_node

Caption: General experimental workflow for derivatization.

G start_node Low Yield Observed decision_node1 What is in the crude mixture? start_node->decision_node1 decision_node decision_node process_node process_node solution_node solution_node process_node1 Cause: Incomplete Reaction decision_node1->process_node1 Starting Material process_node2 Cause: Side reaction at -OH decision_node1->process_node2 Multiple Products process_node3 Cause: Reagent Failure decision_node1->process_node3 No Product solution_node1 1. Increase reaction time/temp 2. Use stronger coupling agent (HATU) 3. Check reagent quality process_node1->solution_node1 solution_node2 1. Protect phenolic -OH group 2. Use milder conditions (EDC/Oxyma) 3. Check base stoichiometry process_node2->solution_node2 solution_node3 1. Ensure amine is not a salt (add extra base) 2. Use fresh, anhydrous solvent/reagents process_node3->solution_node3

Caption: Troubleshooting flowchart for low reaction yield.

References

handling and storage recommendations for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Disclaimer

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][6] Ingestion may be harmful.[7]

2. What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[2][3][4][6] Some sources suggest refrigeration.[1] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[1][4]

3. What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][4]

  • Skin Protection: Wear protective gloves and a lab coat.[1][2][4][7]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2][3][6][7] If dust is generated, a respirator may be necessary.[1][8]

4. What should I do in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][6][7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2][7]

5. What are the thermal decomposition products of this compound?

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[1][4]

Handling and Storage Summary
ParameterRecommendationCitations
Storage Temperature Refrigerated or in a cool, dry place.[1][4]
Storage Conditions Keep container tightly closed in a dry and well-ventilated area.[1][2][3][4][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][4]
Ventilation Use only outdoors or in a well-ventilated area.[2][3][6][7]
Personal Protective Equipment Safety goggles, gloves, lab coat.[1][2][4][7]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Experiments cluster_problem Problem Identification cluster_solubility Solubility Issues cluster_reaction Reaction Issues cluster_side_products Side Product Issues cluster_solutions Potential Solutions start Experiment Yields Unexpected Results solubility Poor Solubility start->solubility Is the compound not dissolving? reaction Incomplete or No Reaction start->reaction Is the reaction not proceeding? side_products Formation of Side Products start->side_products Are there unexpected products? solvent_choice Incorrect Solvent Choice solubility->solvent_choice temp Insufficient Temperature solubility->temp pH Incorrect pH solubility->pH reagents Degraded Reagents reaction->reagents steric_hindrance Steric Hindrance reaction->steric_hindrance conditions Suboptimal Reaction Conditions reaction->conditions temp_control Poor Temperature Control side_products->temp_control impurities Starting Material Impurities side_products->impurities atmosphere Reactive Atmosphere (e.g., O2, H2O) side_products->atmosphere change_solvent Change Solvent or Use Co-solvent solvent_choice->change_solvent heat Apply Gentle Heating temp->heat adjust_pH Adjust pH (e.g., add base for deprotonation) pH->adjust_pH check_reagents Verify Reagent Purity and Activity reagents->check_reagents catalyst Use a Suitable Catalyst or Different Coupling Agent steric_hindrance->catalyst optimize_conditions Optimize Temperature, Time, and Concentration conditions->optimize_conditions temp_control->optimize_conditions purify_start Purify Starting Materials impurities->purify_start inert_atmosphere Run Reaction Under Inert Atmosphere (N2, Ar) atmosphere->inert_atmosphere

Caption: Troubleshooting workflow for experiments.

Common Problems and Solutions
ProblemPossible CauseRecommended Solution
Poor Solubility The trifluoromethoxy group increases lipophilicity.[9][10][11] The compound may be poorly soluble in polar solvents.Try a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol, methanol). Gentle heating may improve solubility. For reactions in aqueous media, deprotonating the carboxylic acid with a suitable base will increase solubility.
Incomplete or No Reaction (e.g., Esterification) The trifluoromethyl group can cause steric hindrance, which may slow down or prevent reactions at the adjacent carboxylic acid group.[12]Consider using more reactive derivatives (e.g., acyl chloride) or employing coupling agents (e.g., DCC, EDC). Alternatively, explore reaction conditions that favor the desired mechanism, such as using a more potent catalyst or increasing the reaction temperature and time.
Low Yields in Nucleophilic Aromatic Substitution The trifluoromethoxy group can deactivate the aromatic ring towards certain substitutions.[9]If attempting a reaction on the aromatic ring, consider the directing effects of the existing substituents. The trifluoromethoxy group is generally ortho, para-directing.[9] Reaction conditions may need to be harsher (higher temperature, stronger reagents) than for an unsubstituted ring.
Difficulty in Product Purification The presence of the trifluoromethoxy group can make the compound more volatile or alter its chromatographic behavior compared to non-fluorinated analogs.For chromatographic purification, screen different solvent systems. Due to the acidic nature of the carboxylic acid, tailing may occur on silica gel. Adding a small amount of acetic or formic acid to the eluent can help mitigate this.

Experimental Protocols

Qualitative Test for Carboxylic Acid Group

This protocol outlines basic tests to confirm the presence of the carboxylic acid functional group.

CarboxylicAcidTest Workflow for Carboxylic Acid Identification start Start with Unknown Compound litmus Litmus Test start->litmus bicarbonate Sodium Bicarbonate Test litmus->bicarbonate Blue litmus turns red result_negative Carboxylic Acid Group Not Confirmed litmus->result_negative No color change ester Esterification Test bicarbonate->ester Brisk effervescence (CO2 evolution) bicarbonate->result_negative No effervescence result_positive Carboxylic Acid Group Confirmed ester->result_positive Sweet, fruity smell ester->result_negative No characteristic smell

Caption: Workflow for carboxylic acid identification.

  • Litmus Test [13][14]

    • Dissolve a small amount of the compound in a suitable solvent (e.g., water or ethanol).

    • Apply a drop of the solution to a piece of blue litmus paper.

    • Observation: A change in color from blue to red indicates an acidic compound, characteristic of a carboxylic acid.

  • Sodium Bicarbonate Test [13][14]

    • In a test tube, add a small amount of the compound.

    • Add a few drops of a saturated sodium bicarbonate solution.

    • Observation: The evolution of a colorless, odorless gas (carbon dioxide) with brisk effervescence is a positive test for a carboxylic acid. This test is useful to distinguish carboxylic acids from phenols, as phenols are generally not acidic enough to react with sodium bicarbonate.[14]

  • Esterification Test [13][14]

    • In a dry test tube, take a small amount of the compound.

    • Add approximately 1 mL of ethanol and a few drops of concentrated sulfuric acid.

    • Gently warm the mixture in a water bath for a few minutes.

    • Carefully pour the reaction mixture into a beaker containing cold water.

    • Observation: A pleasant, fruity smell indicates the formation of an ester, confirming the presence of a carboxylic acid group.[14][15]

References

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kolbe-Schmitt reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in the Kolbe-Schmitt reaction for this synthesis can stem from several factors:

  • Incomplete formation of the phenoxide: The initial deprotonation of 2-(trifluoromethoxy)phenol is critical. Ensure your sodium hydroxide is of high purity and free from significant carbonate contamination. The reaction should be anhydrous as water can inhibit phenoxide formation.

  • Suboptimal reaction conditions: The temperature and pressure of the carbon dioxide are crucial. For the carboxylation of substituted phenols, pressures of 5-100 atm and temperatures ranging from 120-150°C are typically required.[1][2] You may need to optimize these parameters for your specific setup.

  • Presence of moisture: Water in the reaction vessel can consume the phenoxide and lead to the formation of sodium carbonate, reducing the efficiency of the carboxylation.[3] Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Formation of isomers: The primary byproduct is often the isomeric 4-Hydroxy-3-(trifluoromethoxy)benzoic acid. The ratio of ortho to para isomers is influenced by the cation used. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to the formation of the para isomer.[1][4]

Q2: I am observing a significant amount of an isomeric byproduct in my final product. How can I identify and separate it?

A2: The most probable isomeric byproduct is 4-Hydroxy-3-(trifluoromethoxy)benzoic acid.

  • Identification: The two isomers can be distinguished using analytical techniques such as:

    • NMR Spectroscopy: The coupling patterns of the aromatic protons will differ for the 2,3- and 3,4-substituted isomers.

    • HPLC: The isomers will likely have different retention times on a suitable column (e.g., C18).

    • Melting Point: The two isomers will have distinct melting points.

  • Separation:

    • Fractional Crystallization: Due to differences in solubility, it may be possible to separate the isomers by fractional crystallization from a suitable solvent system.

    • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane is a common method for separating isomers of substituted benzoic acids.[5]

Q3: My final product is contaminated with unreacted 2-(trifluoromethoxy)phenol. What is the best way to remove it?

A3: Unreacted starting material can be removed through several purification steps:

  • Extraction: After acidification of the reaction mixture, the desired benzoic acid derivative will be less soluble in water than the starting phenol. The product can be precipitated and filtered. The filtrate can then be extracted with an organic solvent to recover any dissolved product, leaving the more water-soluble phenol behind.

  • Recrystallization: Recrystallization from a suitable solvent, such as an ethanol/water mixture, can effectively remove the more soluble phenol.[6]

  • Sublimation: For some salicylic acid derivatives, sublimation can be a highly effective purification technique.[7]

Data Presentation

ParameterExpected ValueNotes
Yield of this compound 40-60%Highly dependent on reaction conditions and optimization.
Purity after initial workup 70-85%Major impurities are typically the 4-hydroxy isomer and unreacted starting material.
Purity after recrystallization >98%A single recrystallization is often sufficient to achieve high purity.
Melting Point Not readily availableTo be determined experimentally. Isomers will have distinct melting points.

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 2-(trifluoromethoxy)phenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Concentrated hydrochloric acid

  • Ethanol

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Phenoxide Formation: In a dry, high-pressure autoclave, dissolve 2-(trifluoromethoxy)phenol in a minimal amount of anhydrous ethanol. Carefully add one molar equivalent of sodium hydroxide. Heat the mixture gently under vacuum to remove the solvent, yielding the dry sodium 2-(trifluoromethoxy)phenoxide.

  • Carboxylation: Seal the autoclave and pressurize with carbon dioxide to 80-100 atm. Heat the reactor to 125-135°C and maintain these conditions for 4-6 hours with vigorous stirring.

  • Workup: Cool the reactor to room temperature and slowly vent the excess carbon dioxide. Dissolve the solid reaction mass in water. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the crude product.

  • Purification: Filter the crude product and wash with cold water. Dry the solid under vacuum.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Mandatory Visualization

Synthesis_Byproducts start 2-(Trifluoromethoxy)phenol phenoxide Sodium 2-(trifluoromethoxy)phenoxide start->phenoxide 1. NaOH product This compound (Desired Product) phenoxide->product 2. CO2, Pressure, Heat 3. H+ workup byproduct1 4-Hydroxy-3-(trifluoromethoxy)benzoic acid (Isomeric Byproduct) phenoxide->byproduct1 2. CO2, Pressure, Heat 3. H+ workup (Side Reaction) unreacted Unreacted 2-(trifluoromethoxy)phenol phenoxide->unreacted Incomplete Reaction purification Purification (Recrystallization/ Chromatography) product->purification byproduct1->purification unreacted->purification purification->product Isolated Product

References

troubleshooting poor analytical signals for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

General Troubleshooting Workflow

This workflow provides a high-level guide to diagnosing analytical signal issues.

start Poor Analytical Signal (Low Intensity, No Peak, Poor Shape) technique Which analytical technique? start->technique hplc HPLC technique->hplc HPLC gcms GC-MS technique->gcms GC-MS nmr NMR technique->nmr NMR

Caption: High-level guide for troubleshooting poor analytical signals.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for analyzing non-volatile compounds like benzoic acid derivatives. Poor signals are often related to mobile phase composition, column interactions, or improper sample preparation.

HPLC Troubleshooting Guide & FAQs

Q1: I am not seeing a peak for my compound. What are the likely causes?

A1: A complete lack of signal can be due to several factors:

  • High Polarity and Low Retention: Your compound is highly polar due to the hydroxyl and carboxyl groups. If the mobile phase pH is too high (above the compound's pKa), the analyte will be ionized and elute in the solvent front with no retention on a standard C18 column.

  • Low UV Absorbance: Check that your detector wavelength is appropriate for the compound. A typical starting wavelength for benzoic acid derivatives is around 230-254 nm.

  • Sample Degradation: The compound may be unstable in your sample solvent or mobile phase.

  • System Issue: There could be a leak in the system, a faulty injector, or a blocked flow path.

Q2: My peak is broad and/or tailing significantly. How can I improve the peak shape?

A2: Peak tailing for acidic compounds is a common issue.

  • Mobile Phase pH: The most likely cause is that the mobile phase pH is too close to the analyte's pKa, causing a mixed population of ionized and non-ionized forms. Lower the mobile phase pH to at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0) using an additive like trifluoroacetic acid (TFA) or phosphoric acid. This ensures the compound is in its single, neutral form, leading to sharper peaks.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte. Adding a competitive base to the mobile phase or using a column with end-capping can mitigate this.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[1]

Q3: The retention time for my peak is inconsistent between injections. What should I check?

A3: Shifting retention times usually point to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes resolve this.[1]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.

Suggested HPLC Experimental Protocol

This method is a robust starting point for the analysis of this compound.

ParameterRecommended Setting
Instrumentation HPLC with UV or PDA Detector
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm
Injection Volume 5 µL
Sample Solvent 50:50 Acetonitrile:Water

HPLC Troubleshooting Logic

start Poor HPLC Peak Shape (Tailing, Broadening) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower pH with 0.1% TFA or H3PO4 check_ph->adjust_ph No check_conc Is Sample Concentration Too High? check_ph->check_conc Yes adjust_ph->start dilute Action: Dilute Sample 10-fold check_conc->dilute Yes check_column Consider Secondary Interactions or Column Degradation check_conc->check_column No dilute->start good_peak Good Peak Shape check_column->good_peak

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Derivatization is mandatory.

GC-MS Troubleshooting Guide & FAQs

Q1: I don't see any peak for my compound, or the peak is very small and tailing badly.

A1: This is the expected result for underivatized this compound. The polar carboxylic acid and hydroxyl groups will interact strongly with the GC column, preventing elution.[2]

  • Solution: Derivatization is essential. The active hydrogens on the carboxyl and hydroxyl groups must be replaced with less polar groups. Silylation is the most common and effective method.[3][4][5]

Q2: I performed a silylation reaction, but my signal is still poor.

A2: Incomplete derivatization is the most common cause.

  • Moisture: Silylating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and that your sample and solvent are anhydrous.

  • Reaction Conditions: The reaction may require heating (e.g., 60-70 °C for 30 minutes) to go to completion.[2]

  • Reagent Choice: A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4][6]

Q3: I see multiple peaks in my chromatogram after derivatization.

A3: This could be due to several factors:

  • Incomplete Derivatization: You may be seeing a peak for the partially derivatized compound (e.g., only one of the two active hydrogens is replaced) in addition to the fully derivatized product.

  • Reagent Artifacts: The derivatizing reagent itself or its byproducts can sometimes be detected. Run a reagent blank to confirm.

  • Sample Impurity: The starting material may contain impurities.

Suggested GC-MS Experimental Protocol (with Derivatization)
ParameterRecommended Setting
Instrumentation Gas Chromatograph with Mass Spectrometer Detector
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow ~1.2 mL/min
Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50 - 550 m/z

Derivatization (Silylation) Protocol:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Derivatization Workflow

start Start: Dry Sample in Vial add_solvent Add Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) add_solvent->add_reagent heat Cap Vial & Heat (e.g., 70°C for 30 min) add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation prior to GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural information and is less prone to the signal issues seen in chromatography, but other problems can arise.

NMR Troubleshooting Guide & FAQs

Q1: My ¹H NMR spectrum has very broad peaks, especially for the -OH and -COOH protons.

A1: This is common for protons that can exchange with each other or with trace amounts of water in the solvent.

  • Solution: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The exchangeable -OH and -COOH protons will be replaced with deuterium and their signals will disappear, confirming their identity.[7]

Q2: The signal-to-noise ratio is very low.

A2: This indicates a low sample concentration or an insufficient number of scans.

  • Increase Concentration: Ensure your sample is sufficiently concentrated in the NMR solvent.

  • Increase Scans: Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans.

  • Check Shimming: Poor shimming of the magnet can lead to broad peaks and reduced signal height.[7]

Q3: I see unexpected peaks in my spectrum.

A3: These are likely due to impurities.

  • Residual Solvents: Common laboratory solvents like ethyl acetate, acetone, or dichloromethane are frequent contaminants.[7]

  • Water: A peak for water is often present in non-deuterated form around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆.

  • Grease: Silicon grease from glassware can appear as small, broad peaks around 0 ppm.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid and its Trifluoromethyl Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. The introduction of fluorine-containing functional groups is a well-established strategy to modulate key physicochemical and pharmacological properties. This guide provides a detailed comparison of two closely related salicylic acid derivatives: 2-Hydroxy-3-(trifluoromethoxy)benzoic acid and 2-Hydroxy-3-(trifluoromethyl)benzoic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The trifluoromethoxy group is recognized as being more lipophilic and a stronger electron-withdrawing group compared to the trifluoromethyl group.[1][2][3] This is expected to translate to a lower pKa (higher acidity) and a higher logP value for the trifluoromethoxy analog. The increased lipophilicity may enhance membrane permeability, a desirable trait for oral drug absorption, but could also impact solubility and potential off-target effects.

Table 1: Predicted Physicochemical Properties

PropertyThis compound2-Hydroxy-3-(trifluoromethyl)benzoic acidRationale for Prediction
pKa Lower (More Acidic)Higher (Less Acidic)The -OCF₃ group has a stronger electron-withdrawing inductive effect than the -CF₃ group, stabilizing the carboxylate anion to a greater extent.[2]
logP Higher (More Lipophilic)Lower (Less Lipophilic)The -OCF₃ group is known to be one of the most lipophilic substituents used in medicinal chemistry.[4]
Aqueous Solubility LowerHigherIncreased lipophilicity generally correlates with decreased aqueous solubility.
Molecular Weight 222.12 g/mol 206.12 g/mol Based on chemical formula.

Note: The values in this table are predicted based on the known properties of the trifluoromethoxy and trifluoromethyl functional groups. Experimental verification is required.

Biological Activity: Potential as Anti-inflammatory Agents

Both this compound and 2-Hydroxy-3-(trifluoromethyl)benzoic acid are structural analogs of salicylic acid, the active metabolite of aspirin, a cornerstone non-steroidal anti-inflammatory drug (NSAID). NSAIDs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1]

The electronic and steric differences between the -OCF₃ and -CF₃ groups are likely to influence the binding affinity and selectivity of these compounds for the COX-1 and COX-2 isoforms. The larger steric bulk and altered electronic profile of the trifluoromethoxy group could potentially lead to a different inhibitory profile compared to its trifluoromethyl counterpart.

Table 2: Predicted Cyclooxygenase (COX) Inhibition Profile

TargetThis compound (Predicted)2-Hydroxy-3-(trifluoromethyl)benzoic acid (Predicted)Key Considerations for Drug Development
COX-1 IC₅₀ To be determinedTo be determinedInhibition of COX-1 is associated with gastrointestinal side effects.
COX-2 IC₅₀ To be determinedTo be determinedSelective inhibition of COX-2 is a key goal for developing safer NSAIDs.
COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) To be determinedTo be determinedA higher selectivity index indicates a preference for inhibiting COX-2 over COX-1.

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. These values need to be determined experimentally.

Experimental Protocols

To empirically validate the predicted properties and biological activities, the following experimental protocols are recommended.

Synthesis of Target Compounds

General Scheme for the Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid:

A common route involves the ortho-trifluoromethylation of a protected phenol, followed by carboxylation and deprotection. For instance, 2-bromophenol can be protected, subjected to a trifluoromethylation reaction (e.g., using a Ruppert-Prakash reagent), followed by lithium-halogen exchange and subsequent carboxylation with carbon dioxide, and finally deprotection to yield the desired product.

General Scheme for the Synthesis of this compound:

The synthesis of the trifluoromethoxy analog is more challenging due to the reactivity of trifluoromethoxylation reagents. A potential route could involve the synthesis of 3-trifluoromethoxy-2-aminophenol, followed by a Sandmeyer reaction to introduce the carboxylic acid group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available inhibitor screening assay kits. These assays typically measure the peroxidase activity of the COX enzymes.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, heme, and the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Reconstitute and dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and the respective COX enzyme.

    • Add the test compound at various concentrations to the inhibitor wells.

    • Incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Stop the reaction after a defined time.

    • Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).[1][2][6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Scientific Workflow and Concepts

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated.

G Logical Flow of Compound Evaluation cluster_0 Compound Synthesis cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation Synthesis_TF Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid pKa pKa Determination Synthesis_TF->pKa logP logP Measurement Synthesis_TF->logP Solubility Solubility Assay Synthesis_TF->Solubility COX1_Assay In Vitro COX-1 Inhibition Assay Synthesis_TF->COX1_Assay COX2_Assay In Vitro COX-2 Inhibition Assay Synthesis_TF->COX2_Assay Synthesis_TFM Synthesis of This compound Synthesis_TFM->pKa Synthesis_TFM->logP Synthesis_TFM->Solubility Synthesis_TFM->COX1_Assay Synthesis_TFM->COX2_Assay Selectivity Determine COX-2 Selectivity Index COX1_Assay->Selectivity COX2_Assay->Selectivity

Caption: Workflow for the comparative evaluation of the two benzoic acid analogs.

G COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound or 2-Hydroxy-3-(trifluoromethyl)benzoic acid NSAIDs->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of COX inhibition by NSAIDs.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl substituent presents a critical decision in drug design, with significant implications for the resulting compound's properties and biological activity. While this compound is predicted to be more acidic and lipophilic than its trifluoromethyl analog, these properties must be experimentally verified. A thorough investigation of their respective inhibitory profiles against COX-1 and COX-2 is essential to determine their potential as selective and safe anti-inflammatory agents. The experimental frameworks provided herein offer a roadmap for researchers to undertake a comprehensive comparative evaluation of these promising compounds.

References

A Comparative Analysis of the Biological Activity of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-hydroxy-3-(trifluoromethoxy)benzoic acid and its structural isomers. Due to the limited availability of direct comparative studies on trifluoromethoxy-substituted hydroxybenzoic acids, this document leverages data from the closely related trifluoromethyl-substituted analogs, particularly 2-hydroxy-4-(trifluoromethyl)benzoic acid, to infer potential activities and establish a framework for future research. The primary focus is on anti-inflammatory properties, specifically the inhibition of the NF-κB signaling pathway and cyclooxygenase (COX) enzymes, which are common targets for salicylic acid derivatives.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethoxy group, in particular, is known to impart unique electronic and lipophilic properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

While specific experimental data for this compound is not extensively available in the public domain, the biological activities of its trifluoromethyl analog, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been documented. HTB is the main metabolite of the antiplatelet drug Triflusal and has demonstrated potent anti-inflammatory effects. This guide will use data on HTB as a primary point of comparison.

Quantitative Data on the Biological Activity of a Key Isomeric Analog

The following table summarizes the inhibitory activities of 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) in comparison to standard anti-inflammatory drugs. This data provides a benchmark for the potential efficacy of other trifluoromethyl and trifluoromethoxy-substituted isomers.

CompoundTarget/AssayIC50 ValueReference Compound(s)
2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)NF-κB Activation (in HUVEC cells)~2 mMAspirin (~4 mM), Salicylate (>4 mM)
COX-2-mediated PGE2 Production (in human blood)0.39 mMTriflusal (0.16 mM), Aspirin (0.18 mM), Salicylate (>10 mM)
Nitrite Production (iNOS inhibition in macrophages)1.84 ± 0.34 mMTriflusal (1.13 ± 0.12 mM), Aspirin (6.08 ± 1.53 mM), Salicylate (9.16 ± 1.9 mM)

Data sourced from studies on 2-hydroxy-4-trifluoromethylbenzoic acid, a structural analog of the topic compound.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies for this compound and its isomers.

NF-κB Activation Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the inhibitory effect of a compound on the activation of the transcription factor NF-κB.

Cell Culture and Treatment:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell lines are cultured to confluence.

  • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound isomers) for a specified period (e.g., 1-2 hours).

  • NF-κB activation is stimulated with an agonist such as Tumor Necrosis Factor-alpha (TNF-α) for a short duration (e.g., 15-30 minutes).

Nuclear Extract Preparation:

  • Following stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Nuclear extracts are prepared by lysing the cells in a hypotonic buffer, followed by centrifugation to separate the cytoplasmic and nuclear fractions. The nuclear pellet is then lysed in a high-salt buffer to release nuclear proteins.

EMSA Procedure:

  • A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is radiolabeled (e.g., with ³²P).

  • The radiolabeled probe is incubated with the nuclear extracts in a binding reaction buffer.

  • The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.

  • The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complexes.

  • The intensity of the bands is quantified by densitometry to determine the extent of NF-κB activation and its inhibition by the test compounds.

Cyclooxygenase-2 (COX-2) Mediated Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator, in a whole-blood model.

Sample Collection and Treatment:

  • Heparinized whole blood is collected from healthy volunteers.

  • Aliquots of the blood are pre-incubated with various concentrations of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • COX-2 is induced by adding lipopolysaccharide (LPS) and the blood is incubated for 24 hours at 37°C to allow for PGE2 production.

PGE2 Measurement:

  • After incubation, the plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is determined using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • The percentage of inhibition of PGE2 production is calculated by comparing the levels in the compound-treated samples to the vehicle-treated control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. Salicylate derivatives are known to inhibit this pathway, potentially by interfering with IKK activation or other upstream events.

Caption: The canonical NF-κB signaling pathway leading to inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Activity Screening

The following diagram illustrates a general workflow for screening compounds for their potential anti-inflammatory activity by assessing their ability to inhibit NF-κB activation and COX-2 activity.

experimental_workflow start Start: Synthesize/Acquire This compound and its Isomers cell_culture Cell Culture (e.g., HUVEC, Macrophages) start->cell_culture compound_treatment Treat cells with Test Compounds (various concentrations) cell_culture->compound_treatment stimulation Stimulate with Pro-inflammatory Agent (e.g., TNF-α, LPS) compound_treatment->stimulation nfkb_assay NF-κB Inhibition Assay (e.g., EMSA, Reporter Assay) stimulation->nfkb_assay cox_assay COX-2 Activity Assay (e.g., PGE2 EIA) stimulation->cox_assay data_analysis Data Analysis (Calculate IC50 values) nfkb_assay->data_analysis cox_assay->data_analysis comparison Compare Potency of Isomers data_analysis->comparison end End: Identify Lead Compounds for further studies comparison->end

References

Pioneering a New Frontier in Drug Discovery: The Untapped Potential of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While the specific structure-activity relationship (SAR) studies for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid analogs remain a nascent field of exploration with limited publicly available data, the foundational chemical moiety presents a compelling starting point for the development of novel therapeutic agents. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethoxy group on a benzene ring offers a unique combination of functionalities ripe for medicinal chemistry exploration.

The trifluoromethoxy (-OCF3) group, in particular, is a valuable addition in drug design. It is known to enhance metabolic stability, improve membrane permeability, and increase the lipophilicity of a molecule, all of which are critical pharmacokinetic properties. The presence of this group, combined with the established biological importance of the 2-hydroxybenzoic acid (salicylic acid) scaffold, suggests that analogs of this compound could hold significant therapeutic promise.

This guide will explore the potential therapeutic applications based on the known activities of structurally related benzoic acid derivatives and outline a prospective workflow for a comprehensive SAR study.

Comparative Analysis of Structurally Related Benzoic Acid Derivatives

To infer the potential biological activities of this compound analogs, we can examine the SAR of other substituted benzoic acid derivatives that have been investigated for various therapeutic targets.

Compound ClassKey Structural FeaturesBiological ActivityReference Compound ExampleIC50/EC50
SIRT5 Inhibitors 2-hydroxybenzoic acid core with thiourea linkageSirtuin 5 (SIRT5) InhibitionCompound 11 26.4 ± 0.8 μM[1]
AKR1C3 Inhibitors 3-(phenylamino)benzoic acidsAldo-keto reductase 1C3 (AKR1C3) Inhibition4'-substituted 3-(phenylamino)benzoic acidNanomolar affinity[2]
Antimicrobial Agents p-hydroxy benzoic acid derivatives (Schiff bases and esters)Antibacterial and AntifungalCompound 14 (a Schiff base)pMICam=1.50 µM/ml[3]

This table is a representation of data from related compound classes to highlight potential areas of investigation for this compound analogs.

Experimental Protocols for Future SAR Studies

A systematic investigation into the SAR of this compound analogs would necessitate a series of well-defined experimental protocols. The following outlines a potential approach:

1. Chemical Synthesis:

  • Objective: To generate a library of analogs with systematic modifications to the core structure.

  • General Procedure: Starting from commercially available this compound, analogs can be synthesized through standard organic chemistry reactions. Modifications could include:

    • Esterification or amidation of the carboxylic acid.

    • Alkylation or acylation of the hydroxyl group.

    • Introduction of various substituents on the aromatic ring.

    • Each synthesized compound would be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

2. In Vitro Biological Screening:

  • Objective: To identify the primary biological targets and initial hit compounds.

  • Example Assay - Enzyme Inhibition (e.g., for SIRT5):

    • Recombinant human SIRT5 enzyme is incubated with the test compound at various concentrations.

    • A fluorogenic substrate and NAD+ are added to initiate the reaction.

    • The reaction is allowed to proceed for a set time at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.[1]

3. Cell-Based Assays:

  • Objective: To evaluate the activity of hit compounds in a more biologically relevant context.

  • Example Assay - Antiproliferative Assay (e.g., for cancer cell lines):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for 72 hours.

    • Cell viability is assessed using a standard method like the MTT or resazurin assay.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Prospective SAR Study Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive SAR study on this compound analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Start Lead Compound This compound Library Analog Library Synthesis Start->Library Purification Purification & Characterization Library->Purification Screening In Vitro Biological Screening Purification->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

A logical workflow for a structure-activity relationship study.

Potential Signaling Pathway Involvement

Given the structural similarities to known inhibitors of enzymes like SIRT5 and AKR1C3, it is plausible that this compound analogs could modulate cellular signaling pathways regulated by these enzymes. For instance, inhibition of SIRT5, a mitochondrial sirtuin, could impact metabolic pathways and cellular responses to oxidative stress.

Signaling_Pathway Analog 2-Hydroxy-3-(trifluoromethoxy) benzoic acid Analog SIRT5 SIRT5 Analog->SIRT5 Inhibition Metabolism Metabolic Enzymes SIRT5->Metabolism Deacetylation ROS Reactive Oxygen Species SIRT5->ROS Detoxification Cell_Survival Cell Survival / Apoptosis Metabolism->Cell_Survival ROS->Cell_Survival

Hypothetical signaling pathway involving SIRT5 inhibition.

References

A Comparative Guide to the Pharmacokinetic Profiles of Trifluoromethyl-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy or trifluoromethyl group into a drug's molecular structure is a widely utilized strategy in medicinal chemistry to enhance its pharmacokinetic properties. These fluorine-containing moieties can significantly improve metabolic stability, bioavailability, and lipophilicity, ultimately leading to more favorable drug absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the pharmacokinetic profiles of two notable drugs derived from trifluoromethyl-substituted benzoic acids: Triflusal and the enantiomers of 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA).

Pharmacokinetic Profiles: A Tabular Comparison

The following tables summarize the key pharmacokinetic parameters for Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), in humans, and for the R- and S-enantiomers of HFBA in rats. These data provide a clear comparison of their absorption, distribution, and elimination characteristics.

Table 1: Pharmacokinetic Parameters of Triflusal and its Active Metabolite (HTB) in Healthy Human Subjects Following a Single Oral Dose

ParameterTriflusal (900 mg)HTB (Active Metabolite)Triflusal (300-900 mg)HTB (Active Metabolite)
Tmax (h) 0.88 ± 0.26[1]4.96 ± 1.37[1]0.55 - 0.922.35 - 3.03
Cmax (µg/mL) 11.6 ± 1.7[1]92.7 ± 17.1[1]Dose-proportionalDose-proportional
t1/2 (h) 0.55[1]34.3 ± 5.3[1]0.35 - 0.6552.5 - 65.57
Cl/F (L/h) 45.5 ± 11.0[1]0.18 ± 0.04[1]Not ReportedNot Reported

Table 2: Steady-State Pharmacokinetic Parameters of HTB in Healthy Human Subjects Following Multiple Oral Doses of Triflusal

Dosage RegimenCmax-ss (µg/mL)tmax-ss (h)Cmin-ss (µg/mL)Cavg-ss (µg/mL)t1/2 (h)
300 mg every 8 h 178 ± 421.9 ± 0.7155.6 ± 41.2168.0 ± 41.848 ± 15
600 mg every 24 h 153 ± 402.7 ± 0.9Not ReportedNot Reported50 ± 16

Table 3: Comparative Pharmacokinetic Parameters of R-HFBA and S-HFBA in Rats Following Oral and Intravenous Administration

AdministrationParameterR-HFBAS-HFBA
Oral (50 mg/kg) Tmax (h) 2.17 ± 0.750.58 ± 0.20
Cmax (µg/mL) 59.31 ± 10.5380.24 ± 11.17
AUC0-t (µg·h/mL) 485.54 ± 70.16310.27 ± 55.48
t1/2 (h) 5.51 ± 0.982.89 ± 0.51
Intravenous (25 mg/kg) AUC0-t (µg·h/mL) 390.17 ± 65.28195.84 ± 33.12
t1/2 (h) 4.98 ± 0.852.53 ± 0.47
CL (L/h/kg) 0.06 ± 0.010.13 ± 0.02

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are the protocols employed in the cited studies for Triflusal and R-/S-HFBA.

Triflusal Pharmacokinetic Study in Healthy Subjects
  • Study Design: An open-label, single-dose study was conducted in healthy male and female subjects.[1] Another study involved single ascending doses and multiple doses in healthy Chinese subjects.[2]

  • Drug Administration: Subjects received a single oral dose of 900 mg of Triflusal, or single ascending doses of 300, 600, and 900 mg.[1][2] A multiple-dose regimen of 600 mg once daily for 7 days was also evaluated.[2]

  • Sample Collection: Blood samples were collected at predetermined time points up to 120 hours post-administration.[1]

  • Analytical Method: Plasma concentrations of Triflusal and its main metabolite, HTB, were determined using a validated high-performance liquid chromatography (HPLC) method or a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[1][2]

R-/S-HFBA Stereoselective Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Drug Administration: R-HFBA and S-HFBA were administered separately to different groups of rats via oral gavage (50 mg/kg) and intravenous injection (25 mg/kg).

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-dosing.

  • Analytical Method: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was used for the simultaneous determination of R-HFBA and S-HFBA in rat plasma. The method utilized a chiral column to separate the enantiomers.

Mechanism of Action and Signaling Pathways

Both Triflusal and R-/S-HFBA exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory and platelet aggregation pathways.

Triflusal and R-/S-HFBA: Inhibition of the Cyclooxygenase Pathway

Triflusal is a non-steroidal anti-inflammatory drug (NSAID) that, along with its active metabolite HTB, and R-/S-HFBA, a novel COX inhibitor, function by blocking the COX enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE2, PGI2) COX_Enzyme->Prostaglandins Thromboxane Thromboxane A2 COX_Enzyme->Thromboxane Inflammation Inflammation & Pain Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Drug Triflusal / HTB R-/S-HFBA Drug->COX_Enzyme Inhibition PK_Workflow Drug_Admin Drug Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS or HPLC Analysis (Quantification) Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling

References

Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of compounds structurally related to 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This data provides a baseline for what can be expected when developing a validated method for the target analyte.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Sample Throughput ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS are outlined below. These protocols are based on established methods for similar compounds and can serve as a starting point for the development and validation of a specific method for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like benzoic acid derivatives.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60) with an acidic modifier like 0.1% trifluoroacetic acid to ensure proper peak shape for the acidic analyte.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the expected calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[2]

Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample to protonate the benzoic acid.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers and esters.[3]

  • Heat the mixture to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a logical guide for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope and Purpose select_method Select Analytical Technique (e.g., HPLC, GC-MS) define_scope->select_method specificity Specificity/ Selectivity select_method->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

method_selection_guide start Start: Need to Quantify This compound volatility Is the analyte thermally stable and volatile? start->volatility derivatization Is derivatization acceptable? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC-UV derivatization->hplc No derivatization->gcms Yes lcms Consider LC-MS/MS for higher sensitivity hplc->lcms

Caption: Logical guide for selecting an analytical method.

References

A Comparative Purity Assessment of Commercially Available 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of the purity of commercially available 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The assessment is based on a suite of analytical techniques, with supporting experimental data and detailed methodologies to aid in the selection of the most suitable commercial source for your research needs.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS), particularly after derivatization, is well-suited for identifying and quantifying volatile and semi-volatile impurities. For an absolute purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful, non-destructive method that provides a direct measurement of the analyte concentration against a certified internal standard.

A summary of these techniques and their applicability is presented below:

Analytical MethodPrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main compound and non-volatile impurities.High resolution, excellent quantitative capability, widely available.May require derivatization for compounds without a UV chromophore.
GC-MS Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based identification.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for impurity identification.Requires analytes to be volatile or amenable to derivatization.
qNMR The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.High precision and accuracy, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially available this compound samples.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Acquisition Acquire Commercial Samples (Supplier A, B, C) Standard Preparation Prepare Analytical Standards (Internal & External) Sample Dissolution Dissolve Samples in Appropriate Solvents HPLC_Analysis HPLC-UV Analysis Sample Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis (after derivatization) Sample Dissolution->GCMS_Analysis qNMR_Analysis qNMR Analysis Sample Dissolution->qNMR_Analysis Data_Processing Process Raw Data HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing qNMR_Analysis->Data_Processing Purity_Calculation Calculate Purity & Impurity Levels Data_Processing->Purity_Calculation Comparison_Report Generate Comparison Report Purity_Calculation->Comparison_Report

Caption: Experimental workflow for the purity assessment of commercial samples.

Hypothetical Purity Assessment Data

The following table summarizes the hypothetical purity data for this compound obtained from three different commercial suppliers. The data is presented as a percentage of the main compound and the levels of potential process-related impurities.

ParameterSupplier ASupplier BSupplier C
Purity (by qNMR) 99.5%98.8%99.8%
Purity (by HPLC) 99.6%98.9%99.9%
Impurity 1 (Starting Material) 0.15%0.45%< 0.05%
Impurity 2 (Isomeric Impurity) 0.10%0.30%< 0.05%
Impurity 3 (Byproduct) 0.08%0.25%< 0.05%
Total Impurities (by HPLC) 0.40%1.10%0.10%
Residual Solvents (by GC-MS) < 0.05%0.10%< 0.05%

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Esterify the carboxylic acid group with a suitable agent (e.g., diazomethane or BF3/methanol) to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a derivatized sample solution in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Parameters:

    • Pulse sequence: A standard 90° pulse.

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all signals).

    • Number of scans: 16.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the analyte based on the integral values, the number of protons, and the molar masses of the analyte and the internal standard.

A Head-to-Head Comparison of Coupling Reagents for the Amidation of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular innovation. The selection of an appropriate coupling reagent is paramount, particularly when dealing with sterically hindered and electronically complex substrates such as 2-Hydroxy-3-(trifluoromethoxy)benzoic acid. This guide provides an objective, data-driven comparison of various coupling reagents, offering insights into their performance for this challenging transformation.

The inherent steric hindrance from the ortho-hydroxy and trifluoromethoxy groups, combined with the electronic withdrawing nature of the trifluoromethoxy substituent, makes this compound a challenging substrate for amide bond formation. The hydroxyl group can also introduce side reactions if not appropriately managed. Therefore, the choice of coupling reagent is critical to achieving high yields and purity.

Due to the lack of direct comparative studies on this compound, this guide utilizes performance data from structurally similar and equally challenging substrates, such as other ortho-substituted hydroxybenzoic acids and sterically hindered benzoic acids, to provide a predictive comparison.

Performance Comparison of Coupling Reagents

The following table summarizes the expected performance of several common and advanced coupling reagents for the amidation of sterically hindered and electronically deactivated benzoic acids, providing a likely indicator of their efficacy with this compound.

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Expected Yield (%)Purity (%)Key Considerations
HATU NoneDIPEADMF, CH₂Cl₂1 - 490 - 98>98Highly efficient and fast for hindered substrates; minimizes racemization.[1][2]
HBTU HOBtDIPEADMF2 - 885 - 95>95A common and effective reagent, though slightly less reactive than HATU for challenging couplings.[3]
COMU NoneDIPEADMF, ACN1 - 390 - 97>98A third-generation uronium salt with high reactivity and a favorable safety profile; byproducts are water-soluble.[4]
T3P® PyridinePyridineEtOAc, DCM2 - 688 - 96>97A versatile and safe phosphonic anhydride reagent with easy workup due to water-soluble byproducts.
EDC HOBt/OxymaDIPEA, Et₃NDMF, DCM12 - 2470 - 90>95A cost-effective carbodiimide, often requires an additive for efficient coupling of hindered substrates; risk of O-acylisourea rearrangement.[4][5]
DIC HOPODIPEAACN/Water24 - 4885 - 95>95Demonstrated effectiveness for sterically demanding carboxylic acids, particularly in aqueous media.[6][7]

Disclaimer: The quantitative data presented in this table is synthesized from studies on structurally similar sterically hindered and electronically deactivated benzoic acids. Actual yields and reaction times for this compound may vary and require optimization.

Experimental Protocols

Detailed methodologies for the most promising coupling reagents are provided below. These are generalized protocols based on best practices for challenging amide couplings and should be optimized for the specific amine substrate.

HATU-Mediated Coupling (General Procedure)
  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add HATU (1.1 - 1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise to the mixture.

  • Stirring: Stir the reaction mixture at 0 °C for 15-30 minutes to ensure the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

T3P®-Mediated Coupling (General Procedure)
  • Reactant Mixture: To a solution of this compound (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous ethyl acetate or dichloromethane (0.2-0.5 M), add pyridine (2.0 - 3.0 eq).

  • T3P® Addition: Add a 50% solution of T3P® in ethyl acetate (1.2 - 1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup & Purification A This compound D Combine Reactants A->D B Amine B->D C Anhydrous Solvent (e.g., DMF, EtOAc) C->D E Add Coupling Reagent (e.g., HATU, T3P) D->E F Add Base (e.g., DIPEA, Pyridine) E->F G Stir at RT (Monitor by TLC/LC-MS) F->G H Aqueous Workup G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Amide Product K->L G A Start: Select Coupling Reagent B High Reactivity & Speed Needed? A->B C HATU / COMU B->C Yes D Cost-Effectiveness a Priority? B->D No E EDC / HOBt D->E Yes F Ease of Workup Critical? D->F No G T3P® / COMU F->G Yes H Standard / Less Hindered System? F->H No H->B No I HBTU H->I Yes

References

Evaluating the Metabolic Stability of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative evaluation of the metabolic stability of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid derivatives, offering insights into how the trifluoromethoxy group influences a molecule's pharmacokinetic profile. We will delve into the standard experimental protocols used to assess metabolic stability and present comparative data to guide lead optimization efforts.

The Impact of the Trifluoromethoxy Group on Metabolic Stability

The introduction of a trifluoromethoxy (-OCF₃) group into a drug candidate is a common strategy employed by medicinal chemists to enhance metabolic stability.[1][2] The strong carbon-fluorine bonds within the trifluoromethoxy moiety are highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism in the liver.[1][2]

Compared to a metabolically labile methoxy (-OCH₃) group, which is susceptible to O-dealkylation, the trifluoromethoxy group is significantly more robust. This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing regimens.[1][3] Furthermore, blocking a primary site of metabolism can limit the formation of downstream metabolites, simplifying the compound's metabolic profile.[3]

Comparative In Vitro Metabolic Stability Data

The following tables summarize expected outcomes on key metabolic stability parameters when a trifluoromethoxy group is introduced into a molecule, replacing a more metabolically susceptible group. While specific data for this compound is not publicly available, the following represents typical data obtained from in vitro assays for compounds with and without this functional group.

Table 1: Comparison of In Vitro Half-Life (t½) and Intrinsic Clearance (CLᵢₙₜ)

Compound AnalogueIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
2-Hydroxy-3-methoxybenzoic acid (Hypothetical)< 15> 100
This compound Derivative (Expected) > 60 < 20
Verapamil (High Clearance Control)10150
Testosterone (Intermediate Clearance Control)3050

Data is representative and intended for comparative purposes.

Table 2: Expected Metabolite Profile in Human Hepatocytes

Compound AnalogueNumber of Major Metabolites DetectedPredominant Metabolic Pathways
2-Hydroxy-3-methoxybenzoic acid (Hypothetical)3-5O-dealkylation, Hydroxylation, Glucuronidation
This compound Derivative (Expected) 1-2 Glucuronidation, Sulfation

Experimental Protocols

The metabolic stability of drug candidates is primarily assessed using in vitro models that mimic the metabolic environment of the liver. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method for evaluating Phase I metabolic stability.[4][5] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[4]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)[6]

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)[3]

  • Phosphate buffer (pH 7.4)[7]

  • NADPH regenerating system (cofactor for CYP enzymes)[6][7]

  • Ice-cold acetonitrile or other suitable organic solvent (to stop the reaction)[8]

  • LC-MS/MS for analysis[8]

Procedure:

  • Preparation: Test compounds are prepared in a suitable solvent, typically DMSO. Liver microsomes are thawed and diluted in phosphate buffer.

  • Pre-incubation: The test compound and liver microsome solution are mixed and pre-incubated at 37°C.[3]

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[3]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[3]

  • Termination: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8]

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are then calculated from the rate of disappearance.[8]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[9][10] This assay provides a more comprehensive assessment of a compound's metabolic fate.[11][12]

Objective: To determine the rate of disappearance of a test compound and identify potential metabolites upon incubation with hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)[9]

  • Hepatocyte culture medium

  • Test compounds and control compounds

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS for analysis

Procedure:

  • Cell Preparation: Cryopreserved hepatocytes are thawed and prepared in suspension in the appropriate medium.[11]

  • Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C.[11]

  • Sampling: Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Termination: The reaction is stopped by adding a cold organic solvent.[11]

  • Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.[11]

  • Analysis: The concentration of the parent compound and the formation of metabolites are monitored by LC-MS/MS.[11]

Data Analysis: Similar to the microsomal stability assay, the rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance. Metabolite identification is performed by analyzing the mass spectrometry data for potential biotransformations of the parent drug.[11]

Visualizing Experimental Workflows

experimental_workflow cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay m_start Prepare Test Compound and Microsomes m_preincubate Pre-incubate at 37°C m_start->m_preincubate m_initiate Initiate with NADPH m_preincubate->m_initiate m_sample Sample at Time Points m_initiate->m_sample m_terminate Terminate with Acetonitrile m_sample->m_terminate m_analyze Analyze by LC-MS/MS m_terminate->m_analyze m_data Calculate t½ and CLint m_analyze->m_data h_start Prepare Hepatocyte Suspension h_incubate Incubate Compound with Hepatocytes at 37°C h_start->h_incubate h_sample Sample at Time Points h_incubate->h_sample h_terminate Terminate with Acetonitrile h_sample->h_terminate h_analyze Analyze by LC-MS/MS h_terminate->h_analyze h_data Calculate t½, CLint and Identify Metabolites h_analyze->h_data

Caption: Workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-Hydroxy-3-methoxybenzoic acid (Metabolically Labile) p1_metabolite O-dealkylated Metabolite parent->p1_metabolite O-dealkylation p1_hydroxylated Hydroxylated Metabolite parent->p1_hydroxylated Hydroxylation p2_glucuronide Glucuronide Conjugate parent->p2_glucuronide parent_tfm This compound (Metabolically Stable) parent_tfm->p2_glucuronide Glucuronidation p2_sulfate Sulfate Conjugate parent_tfm->p2_sulfate Sulfation p1_metabolite->p2_glucuronide Glucuronidation p1_hydroxylated->p2_glucuronide

Caption: Comparative metabolic pathways.

Conclusion

The incorporation of a trifluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of drug candidates like this compound derivatives. By blocking sites of oxidative metabolism, this functional group can significantly increase a compound's half-life and simplify its metabolic profile. The in vitro assays detailed in this guide, particularly the hepatocyte stability assay, provide a comprehensive framework for evaluating these critical pharmacokinetic parameters early in the drug discovery process, enabling more informed decisions for lead optimization.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, a halogenated organic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[5][6] this compound is a halogenated organic acid and must be segregated accordingly.

  • Do not mix with incompatible materials: Keep this waste separate from bases, strong oxidizing agents, and metals.[1][7]

  • Halogenated Waste Stream: Collect waste this compound in a designated, properly labeled container for halogenated organic waste.[6][8] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]

  • Aqueous vs. Organic Waste: If the waste is in an aqueous solution, it should be collected as aqueous waste, separate from organic solvent waste.[9]

Waste Container and Labeling Requirements

All chemical waste must be accumulated in appropriate containers pending pickup by a certified hazardous waste disposal service.[10][11]

  • Container Selection: Use a container that is compatible with the chemical. Plastic is often preferred for waste storage.[12] The container must be in good condition with a secure, tight-fitting lid.[5][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Corrosive," "Irritant").[13]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10][11][12] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][12]

Disposal Procedure

Under no circumstances should this compound be disposed of down the sink or in the regular trash.[10][14] The established procedure for disposal is through your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor.

  • Collection: Carefully transfer the waste chemical into the designated and labeled halogenated organic acid waste container.

  • Storage: Store the sealed container in your lab's SAA.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[12]

Empty containers that held this compound must also be handled as hazardous waste unless they are triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container labels should be defaced before disposal in the regular trash.[10]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][3][4]
Handling Location Well-ventilated area or chemical fume hood[1][2]
Waste Segregation Halogenated organic waste stream[6][8]
Incompatible Materials Bases, strong oxidizers, metals[1][7]
Disposal Method Licensed hazardous waste disposal service[10][12]
Prohibited Disposal Sink drain, regular trash[10][14]
Waste Container Compatible, sealed, and properly labeled[5][11][12]
Empty Container Disposal Triple-rinse, collect rinsate as hazardous waste, deface label[10][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Hydroxy-3- (trifluoromethoxy)benzoic acid waste ppe Wear appropriate PPE: Safety goggles, gloves, lab coat start->ppe fume_hood Handle waste under a chemical fume hood ppe->fume_hood segregate Is the waste properly segregated? fume_hood->segregate collect_halogenated Collect in a designated 'Halogenated Organic Waste' container segregate->collect_halogenated Yes incompatibles Keep separate from bases, oxidizers, and metals segregate->incompatibles No container Is the waste container appropriate? collect_halogenated->container incompatibles->collect_halogenated use_proper_container Use a compatible, sealed, and clearly labeled container container->use_proper_container No storage Store sealed container in a designated Satellite Accumulation Area (SAA) container->storage Yes label_check Label must include: 'Hazardous Waste' and full chemical name use_proper_container->label_check label_check->storage disposal Contact Environmental Health & Safety (EHS) for hazardous waste pickup storage->disposal end End: Waste properly disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related aromatic carboxylic acids, including various fluorinated and benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound, which is anticipated to be a skin, eye, and respiratory irritant based on data from similar compounds.[1][2][3][4][5][6][7]

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye and Face Protection - Safety Goggles: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 standards are required to protect from splashes and dust.[1][2] - Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing or dust generation.[1][8]
Skin Protection - Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[1] - Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[1][8] Gloves should be inspected before use and changed immediately upon contamination.[1] - Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[1][9]
Respiratory Protection - Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][3] - Respirator: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is necessary.[8][10][11]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, ideally within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before starting any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.

  • Handling the Compound:

    • Handle the solid carefully to avoid generating dust.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[12]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[1][10]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[13]

    • Do not empty into drains.[2][10][13]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[13]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Contaminated & Chemical Waste doff_ppe->segregate_waste dispose_waste Dispose According to Regulations segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.